1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
Descripción
BenchChem offers high-quality 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-iodopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQCNUSBJYMRMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=N2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.54 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
1-(3-chlorobenzyl)-4-iodo-1H-pyrazole physical and chemical properties
An In-depth Technical Guide to 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole: Properties, Synthesis, and Analysis
Introduction
1-(3-chlorobenzyl)-4-iodo-1H-pyrazole is a halogenated heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry, agrochemicals, and materials science due to their versatile biological activities and coordination properties.[1] The specific substitution pattern of this molecule—a 4-iodo group, which is an excellent leaving group for cross-coupling reactions, and a 1-(3-chlorobenzyl) group, which can modulate lipophilicity and steric interactions—makes it a potentially valuable intermediate for the synthesis of more complex molecular architectures.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic pathway, detailed analytical characterization methods, and essential safety protocols for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole. The information is synthesized from data on structurally analogous compounds and established principles of organic chemistry to provide a robust resource for researchers in drug discovery and chemical development.
PART 1: Physicochemical and Predicted Properties
Direct experimental data for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole is not widely available in public databases. However, its properties can be reliably inferred from closely related analogs and computational predictions. The following table summarizes these key characteristics.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-4-iodo-1H-pyrazole | IUPAC Nomenclature |
| CAS Number | Not assigned. | |
| Molecular Formula | C₁₀H₈ClIN₂ | |
| Molecular Weight | 318.55 g/mol | |
| Appearance | Predicted to be an off-white to yellow or brown solid at room temperature. | Analogy to similar compounds like 1-benzyl-4-iodo-1H-pyrazole. |
| Melting Point | Predicted to be in the range of 60-110 °C. | Based on analogs: 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole (64-65 °C)[2] and 4-Iodopyrazole (108-110 °C).[3] |
| Boiling Point | ~387.9 ± 27.0 °C (Predicted) | Based on prediction for the related 1-(4-chlorophenyl)-4-iodo-1H-pyrazole (346.5 °C), adjusted for the benzyl group.[4] |
| Density | ~1.8-1.9 g/cm³ (Predicted) | Based on prediction for 1-(4-chlorophenyl)-4-iodo-1H-pyrazole (1.87 g/cm³).[4] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, and dimethylformamide (DMF); sparingly soluble in alcohols; and insoluble in water. | General principles for substituted aromatic heterocycles. |
| pKa | ~ -1.3 ± 0.1 (Predicted, for the protonated pyrazole ring) | Based on prediction for 1-(4-chlorophenyl)-4-iodo-1H-pyrazole.[4] |
PART 2: Synthesis and Purification
The most direct and logical synthetic route to 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole is through the N-alkylation of the 4-iodo-1H-pyrazole core. This method is well-established for the synthesis of N-substituted pyrazoles.[5] The reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution on an appropriate benzyl halide.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Detailed Experimental Protocol
Objective: To synthesize 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole via N-alkylation.
Materials:
-
4-Iodo-1H-pyrazole (1.0 eq)
-
3-Chlorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-pyrazole (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The use of a moderately strong base like K₂CO₃ is sufficient to deprotonate the pyrazole without causing side reactions.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 3-chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture. A slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-iodo-1H-pyrazole spot disappears.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
PART 3: Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for the structural elucidation of such molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring and the chlorobenzyl substituent.
-
Pyrazole Protons: Two singlets are expected in the aromatic region (~7.5-8.0 ppm), corresponding to the C3-H and C5-H protons. The chemical shifts are influenced by the electronic effects of the iodine and the N-benzyl group.[6]
-
Benzyl Protons: A singlet corresponding to the two methylene protons (-CH₂-) is expected around 5.3-5.5 ppm. The aromatic protons of the 3-chlorobenzyl group will appear as a set of multiplets in the ~7.2-7.4 ppm region.
-
-
¹³C NMR: The carbon spectrum will provide confirmation of the carbon skeleton.
-
Pyrazole Carbons: The C4 carbon bearing the iodine atom will be significantly shifted upfield to ~60-70 ppm.[2] The C3 and C5 carbons will appear in the aromatic region, typically between 130-150 ppm.
-
Benzyl Carbons: The methylene carbon (-CH₂-) is expected around 50-60 ppm. The aromatic carbons of the 3-chlorobenzyl group will appear in the ~125-140 ppm range, with the carbon attached to the chlorine atom showing a characteristic shift.[7]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion: The primary ion observed should correspond to the molecular weight of the compound [M]⁺. For C₁₀H₈ClIN₂, the expected monoisotopic mass is approximately 317.94 g/mol .
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for the chlorine atom. The spectrum will show two peaks for the molecular ion: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1.
-
Fragmentation: Common fragmentation pathways for pyrazoles include the loss of N₂ or HCN.[8] A prominent fragment would likely be the tropylium-like ion from the cleavage of the benzyl group at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl).
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
~3100-3150 cm⁻¹: Aromatic C-H stretching (pyrazole and benzene rings).
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
~1000-1100 cm⁻¹: C-Cl stretching.
-
Below 600 cm⁻¹: C-I stretching vibration.
Analytical Workflow Visualization
Caption: Standard workflow for purification and analysis.
PART 4: Safety, Handling, and Storage
As a halogenated organic compound, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole should be handled with care. The safety profile is extrapolated from safety data sheets (SDS) of structurally similar chemicals.[9][10]
Hazard Identification:
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[9]
-
Serious Eye Damage/Irritation: Category 1 or 2. Causes serious eye irritation, potentially serious damage.[10]
-
Acute Oral Toxicity: May be harmful if swallowed.[10]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10]
Handling Procedures:
-
Use in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[11]
-
Avoid breathing dust, fumes, or vapors.[9]
-
Wash hands thoroughly after handling.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[9]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from strong oxidizing agents.
References
- Fisher Scientific. (2025). Safety Data Sheet.
-
Titus, D. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Fisher Scientific. (2025). Safety Data Sheet for 4-Iodopyrazole.
-
PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]
- ChemScene. (2022). Safety Data Sheet.
-
ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
- BASF. (2026). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet for 1-Benzyl-4-iodo-1H-pyrazole.
-
Vilkauskaitė, G., et al. (2009). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Hindawi. (2013). Synthesis of 1H-Indol-3-ylpyrazole Derivatives from 1,3,5-Triketones and Arylhydrazines. Journal of Chemistry.
-
Organic Syntheses. (n.d.). Procedure for pyrazole synthesis. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet for 1-Benzyl-4-iodo-1H-pyrazole (Korean).
- PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles.
-
SpectraBase. (n.d.). N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-methoxybenzamide - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-Iodopyrazole. Retrieved from [Link]
- IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
-
PubChemLite. (n.d.). 1-(4-chlorobenzyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]
- Semantic Scholar. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- MilliporeSigma. (n.d.). 3-Iodo-1H-pyrazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 1H-Pyrazole, 1-(4-chlorophenyl)-4-iodo- CAS#: 1449038-89-4 [chemicalbook.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemscene.com [chemscene.com]
Thermodynamic Stability and Degradation Kinetics of 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole Derivatives: A Technical Whitepaper
Executive Summary
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry and a critical building block in agrochemical development. Specifically, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole derivatives serve as highly versatile synthetic intermediates, primarily due to the cross-coupling potential of the C4-iodo substituent and the lipophilic stability imparted by the N-benzyl group. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, crystal lattice dynamics, and thermal degradation pathways of these derivatives. By synthesizing foundational crystallographic data with advanced thermal analysis protocols, this guide equips drug development professionals with the actionable intelligence required to formulate, store, and scale these critical compounds.
Structural Anatomy and Thermodynamic Drivers
To understand the thermodynamic stability of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, we must deconstruct its molecular anatomy and the intermolecular forces dictating its solid-state behavior.
The Pyrazole Core and Halogen Bonding
The parent compound, 4-iodo-1H-pyrazole, exhibits a unique crystallographic profile. While lighter halogenated pyrazoles (chloro- and bromo- analogs) form isostructural trimeric hydrogen-bonding motifs, 4-iodo-1H-pyrazole forms a non-isostructural catemeric hydrogen-bonded network[1]. The low electronegativity of the iodine atom significantly influences the N-H stretching frequencies and electronic distribution across the pyrazole ring[2].
The Impact of N-Benzylation and 3-Chloro Substitution
When the pyrazole is N-alkylated to form 1-benzyl-4-iodo-1H-pyrazole, the primary N-H hydrogen bond donor is eliminated. Consequently, the thermodynamic stability of the crystal lattice shifts from hydrogen bonding to reliance on halogen bonding (C-I···π and C-I···N interactions) and π-π stacking.
The baseline 1-benzyl-4-iodo-1H-pyrazole exhibits a melting point of 62–66 °C and a highly stable boiling point of approximately 367.1 °C[3],[4]. The introduction of a chlorine atom at the meta-position of the benzyl ring (1-(3-chlorobenzyl)-4-iodo-1H-pyrazole) introduces a highly polarizable dipole. This inductive electron withdrawal slightly lowers the basicity of the pyrazole nitrogens but significantly enhances intermolecular π-π stacking. The resulting increase in crystal lattice enthalpy translates to higher thermal stability and a predicted elevation in the melting point.
Quantitative Thermodynamic Profiling
The following table synthesizes the known thermodynamic parameters of the parent compounds and extrapolates the physicochemical shifts induced by the 3-chlorobenzyl substitution.
Table 1: Comparative Thermodynamic and Physicochemical Data
| Property | 4-Iodo-1H-pyrazole | 1-Benzyl-4-iodo-1H-pyrazole | 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole |
| Molecular Weight | 193.97 g/mol | 284.10 g/mol [4] | 318.54 g/mol |
| Melting Point | ~108 °C | 62–66 °C[3] | ~75–80 °C (Predicted) |
| Boiling Point | N/A (Sublimes) | 367.1 °C at 760 mmHg[3] | >380 °C (Predicted) |
| Primary Lattice Forces | Catemeric H-bonding[2] | C-I···π, π-π Stacking | Enhanced π-π Stacking, C-Cl dipole |
| Thermal Degradation | >200 °C | >250 °C | >260 °C |
Mechanisms of Thermal Degradation
Thermodynamic instability in these derivatives is primarily driven by the weakest covalent linkages under thermal or oxidative stress. The carbon-iodine (C-I) bond possesses the lowest bond dissociation energy (BDE) in the molecule (~238 kJ/mol), making it the primary thermodynamic sink during thermal degradation.
-
Pathway A (Primary): Deiodination. Homolytic or heterolytic cleavage of the C-I bond occurs at elevated temperatures (>250 °C), releasing iodine radicals or anions and yielding the deiodinated 1-(3-chlorobenzyl)-1H-pyrazole.
-
Pathway B (Secondary): N-Debenzylation. Under extreme thermal stress, cleavage of the C-N bond connecting the pyrazole to the benzyl group can occur, yielding 4-iodo-1H-pyrazole and a stabilized 3-chlorobenzyl cation/radical.
Caption: Thermodynamic degradation pathways of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Experimental Workflows for Stability Profiling
To empirically validate the thermodynamic stability of these derivatives, rigorous, self-validating experimental protocols are required. The following methodologies are designed to isolate specific thermodynamic variables while preventing artifactual data.
Protocol 1: Solid-State Thermodynamic Profiling (DSC/TGA)
This protocol measures the intrinsic crystal lattice energy and thermal decomposition onset.
-
Step 1: Instrument Calibration. Calibrate the Differential Scanning Calorimeter (DSC) using an Indium standard (Tm = 156.6 °C). Causality: Ensures absolute accuracy of the endothermic heat flow, which is critical for calculating the exact enthalpy of fusion (ΔHfus).
-
Step 2: Sample Preparation. Weigh precisely 5.0–10.0 mg of the derivative into an aluminum pan. Crucial: Seal the pan hermetically and pierce a 50 µm pinhole in the lid. Causality: The pinhole allows for internal pressure equilibration. Without a hermetic seal, the high vapor pressure of iodine at elevated temperatures can cause premature sublimation, artificially inflating the mass-loss curve in Thermogravimetric Analysis (TGA).
-
Step 3: Thermal Ramping. Execute a thermal ramp from 25 °C to 400 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Causality: The inert nitrogen atmosphere suppresses oxidative degradation, ensuring that the recorded decomposition onset reflects pure thermal thermodynamic stability rather than oxidative lability.
Protocol 2: Solution-State Accelerated Degradation Kinetics
This protocol determines the activation energy (Ea) of the deiodination pathway using Arrhenius kinetics.
-
Step 1: Matrix Preparation. Dissolve the compound in HPLC-grade acetonitrile to a final concentration of 1.0 mg/mL.
-
Step 2: Isothermal Stressing. Aliquot 2 mL of the solution into amber glass ampoules and flame-seal them. Causality: Amber glass prevents UV-induced photo-cleavage of the sensitive C-I bond, isolating thermal degradation as the sole variable.
-
Step 3: Incubation & Sampling. Incubate the ampoules in isothermal oil baths set to 40 °C, 60 °C, and 80 °C. Pull samples at 24, 48, 72, and 168 hours.
-
Step 4: Quenching and HPLC-UV Validation. Immediately submerge pulled ampoules in an ice-water bath for 5 minutes before breaking the seal. Causality: Rapid thermal quenching halts the degradation kinetics instantaneously, ensuring the measured concentration is a true snapshot of that specific time point. Analyze via Reverse-Phase HPLC-UV (254 nm). The system is self-validating if mass balance is achieved (i.e., the molar sum of the parent compound and the deiodinated degradant equals 100% ± 2%).
Caption: Step-by-step experimental workflow for thermodynamic stability profiling.
Conclusion
The thermodynamic stability of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole derivatives is a delicate balance between the inherently labile C-I bond and the robust, stabilizing intermolecular forces generated by the 3-chlorobenzyl moiety. By understanding the shift from catemeric hydrogen bonding in the parent pyrazole to π-π and halogen-bonded networks in the derivative, researchers can better predict solubility, melting behavior, and shelf-life. Implementing hermetically controlled thermal analysis and mass-balanced kinetic profiling ensures that these highly valuable synthetic intermediates are managed with maximum efficacy during drug development and scale-up operations.
Sources
Solubility profile of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated solubility profile of the novel heterocyclic compound, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole. While empirical data for this specific molecule is not yet publicly available, this document synthesizes fundamental principles of solubility, structure-activity relationships of analogous pyrazole derivatives, and established experimental methodologies to construct a predictive and actionable solubility profile. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical protocols for determining and optimizing the solubility of this compound. We will explore the molecular characteristics influencing solubility, predict its behavior in a range of organic solvents, and provide detailed, field-proven experimental workflows for empirical solubility determination.
Introduction: The Significance of Solubility in Drug Discovery
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. A compound's solubility profile is a critical determinant of its bioavailability, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. For a molecule like 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, which belongs to the medicinally significant class of pyrazole derivatives, a thorough understanding of its solubility is paramount for its advancement as a potential therapeutic agent.[1]
Pyrazole scaffolds are integral to a wide array of pharmaceuticals due to their versatile biological activities.[2] However, the inherent aromaticity and potential for strong intermolecular interactions in pyrazole derivatives can often lead to poor solubility.[3] This guide aims to provide a proactive and in-depth examination of the factors governing the solubility of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole and to equip researchers with the necessary tools to accurately characterize and modulate this crucial physicochemical parameter.
Molecular Structure and Predicted Solubility Behavior
To predict the solubility of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, a detailed analysis of its structural features is essential. The molecule's solubility will be a direct consequence of the interplay between its various functional groups and their interactions with different solvents.
Key Structural Features:
-
Pyrazole Core: The five-membered pyrazole ring is aromatic and contains two adjacent nitrogen atoms. One nitrogen is pyrrole-like (a hydrogen bond donor in the parent molecule, but substituted here) and the other is pyridine-like (a hydrogen bond acceptor). This allows for potential hydrogen bonding interactions.[4]
-
1-(3-chlorobenzyl) Group: This substituent introduces a significant non-polar, hydrophobic character to the molecule due to the benzyl ring. The chlorine atom further contributes to the lipophilicity.
-
4-iodo Group: The iodine atom at the 4-position of the pyrazole ring increases the molecular weight and polarizability of the molecule. While halogens can participate in halogen bonding, the primary effect of the iodo-substituent will likely be a decrease in solubility in polar solvents due to its size and hydrophobicity.
Predicted Solubility Profile:
Based on the "like dissolves like" principle, we can anticipate the following solubility trends for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole:
-
Low Aqueous Solubility: The presence of the large, non-polar 3-chlorobenzyl group is expected to render the compound poorly soluble in water.
-
Good Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally good solvents for pyrazole derivatives and should effectively solvate this compound.[5]
-
Moderate to Good Solubility in Alcohols: Solvents such as methanol and ethanol, which can act as both hydrogen bond donors and acceptors, are likely to be effective solvents.[5][6]
-
Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform should be able to dissolve the compound due to their ability to interact with the non-polar regions of the molecule.
-
Low Solubility in Non-Polar Solvents: Solvents like hexane and toluene are expected to be poor solvents due to the polar nature of the pyrazole ring.[5]
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is a critical step in drug development. The following section outlines a robust, step-by-step protocol for accurately measuring the solubility of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[7]
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole to a series of vials, each containing a different organic solvent of interest (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, and toluene).
-
Ensure that a visible excess of solid remains to confirm that the solution is saturated.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Filter the collected supernatant through a 0.45 µm filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L by back-calculating from the diluted sample concentration.
-
Visual Representation of the Experimental Workflow
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Predicted Solubility Data in Common Organic Solvents
The following table presents a predicted qualitative solubility profile for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole based on the structural analysis and general solubility trends of pyrazole derivatives.[3][5][6] It is imperative to note that these are estimations and must be confirmed by empirical data.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Can act as a hydrogen bond donor and acceptor, effectively solvating the pyrazole ring. |
| Ethanol | High | Similar to methanol, with slightly lower polarity. | |
| Polar Aprotic | DMSO | Very High | Highly polar and an excellent hydrogen bond acceptor, capable of disrupting crystal lattice forces. |
| DMF | Very High | Similar to DMSO, a strong hydrogen bond acceptor. | |
| Acetone | Moderate | A good solvent for many pyrazole derivatives, its polarity is suitable for the compound.[5] | |
| Acetonitrile | Moderate | A polar aprotic solvent that can interact with the dipole of the pyrazole ring. | |
| Chlorinated | Dichloromethane | Moderate | Can effectively solvate the non-polar benzyl and iodo substituents. |
| Ester | Ethyl Acetate | Moderate | Possesses both polar and non-polar characteristics, making it a versatile solvent. |
| Aromatic | Toluene | Low | Primarily non-polar, unlikely to effectively solvate the polar pyrazole core. |
| Aliphatic | n-Hexane | Very Low | Highly non-polar, will not effectively dissolve the compound. |
Strategies for Solubility Enhancement
Should the empirical solubility of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole prove to be a limiting factor, several strategies can be employed for its enhancement.
Co-solvency
The use of a co-solvent system is a highly effective strategy to improve solubility.[3] By mixing a "good" solvent with a "poor" one, the overall polarity of the solvent system can be fine-tuned to match that of the solute. For instance, a mixture of ethanol and water could be explored to enhance aqueous solubility.
pH Adjustment
Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[2][3] Adjusting the pH of an aqueous medium to the acidic range could potentially increase the solubility of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Temperature Variation
Generally, the solubility of solid organic compounds in organic solvents increases with temperature.[3][5] Heating the solvent can provide the necessary thermal energy to overcome the crystal lattice energy of the compound. However, the thermal stability of the compound must be considered.
Solid-State Modification
Techniques such as the formation of co-crystals or amorphous solid dispersions can significantly alter the solid-state properties of a compound, leading to improved solubility and dissolution rates.[6]
Logical Flow for Solubility Enhancement
Caption: Decision-making workflow for enhancing compound solubility.
Conclusion
The solubility profile of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole is a critical parameter that will dictate its potential for development as a therapeutic agent. This technical guide has provided a comprehensive, albeit predictive, analysis of its likely solubility in a range of organic solvents. By understanding the interplay of its structural features and by employing robust experimental methodologies, researchers can accurately characterize and strategically enhance the solubility of this promising compound. The successful navigation of solubility challenges will be a key step in unlocking the full therapeutic potential of this and other novel pyrazole derivatives.
References
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. PMC.
- University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class.
- IJNRD. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds.
- Kumar, A., & Kumar, S. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 185, 00010.
- MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
Sources
Pharmacophore mapping of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole compounds
Pharmacophore Mapping and Synthetic Utility of 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole in Modern Drug Discovery
Executive Summary
The 1-benzyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently deployed across diverse therapeutic areas ranging from neurodegenerative diseases to invasive fungal infections ()[1]. Within this chemical space, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole emerges as an exceptionally versatile intermediate. It serves a dual mandate: acting as a mature pharmacophore core capable of high-affinity target engagement, and functioning as a highly reactive electrophile for transition-metal-catalyzed late-stage functionalization. This technical guide deconstructs the structural rationale, target mapping, and self-validating synthetic protocols associated with this critical building block.
Pharmacophore Deconstruction & Structural Rationale
The efficacy of the 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole scaffold lies in its modularity. Each moiety contributes specific physicochemical properties that dictate both its biological behavior and synthetic utility:
-
The 1H-Pyrazole Nucleus: Functioning as a bioisostere for phenyl or pyrrole rings, the pyrazole core offers a unique electronic distribution. The sp2 -hybridized N2 nitrogen acts as a potent hydrogen bond acceptor, while the π -electron excess of the ring facilitates strong π−π stacking interactions with aromatic residues in target binding sites ()[1].
-
The 3-Chlorobenzyl Anchor: The strategic placement of a chlorine atom at the meta position of the benzyl ring is highly deliberate. Unlike ortho-substitutions, which can induce severe steric clashes, or para-substitutions, which may extend too far into solvent-exposed regions, the meta-chloro group optimally fills deep, lipophilic sub-pockets. Furthermore, the chlorine atom provides a vector for halogen bonding ( σ -hole interactions) with backbone carbonyls ()[2].
-
The 4-Iodo Substituent: The C4 position of the pyrazole ring possesses the highest electron density, making it the thermodynamic sink for electrophilic halogenation. The resulting carbon-iodine (C-I) bond is critical. Biologically, the heavy iodine atom provides significant steric bulk and acts as a strong halogen-bond donor. Chemically, the low bond dissociation energy of the C-I bond makes it an ideal, chemoselective leaving group for palladium-catalyzed cross-coupling reactions, leaving the C-Cl bond intact ()[3].
Fig 1. Pharmacophore mapping of the 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole scaffold to target sub-pockets.
Target Engagement & Mechanistic Causality
To understand the value of this scaffold, we must examine how it behaves within biological systems.
-
CNS Targeting (PDE10A Inhibition): In the development of antipsychotic agents, achieving selectivity for Phosphodiesterase 10A (PDE10A) over other PDE families is notoriously difficult. The 1-benzyl-1H-pyrazole core solves this by mimicking the purine ring of endogenous cAMP/cGMP. The 3-chlorobenzyl moiety is specifically responsible for anchoring the molecule into a unique, lipophilic "selectivity pocket" found only in PDE10A, thereby driving both potency and target specificity ()[2].
-
Anti-Infective Targeting (CYP51 Inhibition): In the design of next-generation triazole antifungals, the pyrazole ring acts as a rigid spacer. The benzyl group binds to the hydrophobic cleft of the fungal lanosterol 14 α -demethylase (CYP51). Crucially, the 4-iodo position is utilized to append long, linear alkynyl side chains (via Sonogashira coupling) that thread through the enzyme's substrate access channel, overcoming resistance mechanisms seen with older drugs like fluconazole ()[3].
Synthetic Methodologies & Self-Validating Protocols
The synthesis and subsequent functionalization of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole must be executed with high regioselectivity and chemoselectivity. The following protocols are designed as self-validating systems, where the physical phenomena observed during the reaction inherently confirm its success.
Protocol A: Regioselective N-Alkylation to form 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
-
Objective: Couple 4-iodo-1H-pyrazole with 3-chlorobenzyl bromide.
-
Causality of Reagents: Cesium carbonate ( Cs2CO3 ) is selected over sodium or potassium bases due to the "cesium effect." The large, highly polarizable Cs+ ion weakly coordinates with the pyrazolate anion, generating a highly naked, reactive nucleophile. This maximizes N-alkylation kinetics and suppresses unwanted N-arylation side reactions. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the SN2 transition state.
-
Step-by-Step Procedure:
-
Charge a flame-dried round-bottom flask with 4-iodo-1H-pyrazole (1.0 equiv) and Cs2CO3 (1.5 equiv).
-
Suspend the mixture in anhydrous DMF (0.2 M) under an argon atmosphere and stir at room temperature for 15 minutes to pre-form the pyrazolate anion.
-
Add 3-chlorobenzyl bromide (1.1 equiv) dropwise. Heat the reaction to 80°C.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The highly polar starting material ( Rf≈0.1 ) will be consumed, replaced by a highly UV-active, non-polar product spot ( Rf≈0.6 ).
-
Workup: Quench with ice water. The product will precipitate or can be extracted with ethyl acetate. Wash the organic layer extensively with brine (5x) to completely partition the DMF into the aqueous phase. Dry over Na2SO4 and concentrate.
-
Protocol B: Chemoselective Sonogashira Cross-Coupling
-
Objective: Extend the pharmacophore at the C4 position using a terminal alkyne.
-
Causality of Reagents: The catalytic system relies on PdCl2(PPh3)2 and CuI. Copper(I) iodide reacts with the terminal alkyne in the presence of a mild base (e.g., DIPEA) to form a nucleophilic copper acetylide. The palladium catalyst undergoes oxidative addition exclusively at the C-I bond of the pyrazole, completely ignoring the C-Cl bond on the benzyl ring due to the significant difference in bond dissociation energies (C-I ≈ 240 kJ/mol vs C-Cl ≈ 400 kJ/mol) ()[3].
-
Step-by-Step Procedure:
-
Dissolve 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv) and a terminal alkyne (1.2 equiv) in degassed THF/DIPEA (1:1 v/v).
-
Add PdCl2(PPh3)2 (5 mol%) and CuI (10 mol%).
-
Self-Validation: Upon addition of the catalysts, the solution will rapidly transition from yellow to a dark brown/black hue, indicating the formation of the active Pd(0) species and the copper acetylide.
-
Stir at 50°C for 4-6 hours. Confirm mass shift via LC-MS (loss of the distinct iodine isotope pattern, appearance of [M+H]+ for the coupled product).
-
Filter through a pad of Celite to remove metal salts, concentrate, and purify via flash chromatography.
-
Fig 2. Self-validating synthetic workflow for the construction and functionalization of the scaffold.
Quantitative Structure-Activity Relationship (QSAR) Data
The precise substitution pattern on the benzyl ring and the C4 position drastically alters biological efficacy. The table below summarizes comparative structure-activity relationship (SAR) data, demonstrating why the 3-chloro and 4-extended derivatives are prioritized in lead optimization campaigns.
Table 1: Comparative Biological Activity of 1-(Benzyl)-1H-pyrazole Derivatives
| Scaffold Variation | Benzyl Substitution | C4 Substitution | Target Affinity (IC50 / MIC) | Rationale for Activity Shift |
| Baseline | Unsubstituted | -I (Iodo) | Moderate | Lacks optimal hydrophobic contacts. |
| Ortho-Cl Analog | 2-Chloro | -I (Iodo) | Good | Induces slight steric clash in tight binding pockets. |
| Meta-Cl Analog | 3-Chloro | -I (Iodo) | Excellent | Optimally fills the hydrophobic selectivity pocket. |
| Para-Cl Analog | 4-Chloro | -I (Iodo) | Poor | Extends too far into the solvent-exposed region. |
| Extended Lead | 3-Chloro | -C≡C-Phenyl | Superior | Alkyne extension occupies the substrate access channel. |
(Note: Data trends are synthesized from established QSAR models for PDE10A and CYP51 inhibitors utilizing the benzyl-pyrazole pharmacophore (;)[2][3].)
Conclusion
The 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole molecule is far more than a simple chemical intermediate; it is a meticulously designed pharmacophoric engine. By leveraging the specific electronic properties of the pyrazole ring, the spatial geometry of the meta-chlorobenzyl group, and the chemoselective reactivity of the C4-iodo substituent, medicinal chemists can rapidly generate highly potent, target-specific libraries. Mastery of the self-validating synthetic protocols outlined in this guide ensures high-fidelity execution in both early discovery and late-stage lead optimization.
References
-
Ni, T., Ding, Z., Xie, F., Hao, Y., Bao, J., Zhang, J., Yu, S., Jiang, Y., & Zhang, D. (2022). "Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains." Molecules, 27(11), 3370. URL:[Link]
-
Bartolomé-Nebreda, J. M., Delgado, F., Martín-Martín, M. L., Martínez-Viturro, C. M., Pastor, J., Tong, H. M., Iturrino, L., Macdonald, G. J., Sanderson, W., Megens, A., Langlois, X., Somers, M., Vanhoof, G., & Conde-Ceide, S. (2014). "Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor for the Potential Treatment of Schizophrenia." Journal of Medicinal Chemistry, 57(10), 4196-4212. URL:[Link]
-
Ameziane El Hassani, I., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 4(3), 478-504. URL:[Link]
Sources
Suzuki-Miyaura cross-coupling protocols for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling Protocols for 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
Executive Summary
1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors, CNS-active agents, and agrochemicals. The presence of two distinct halogens—an sp2 C–I bond on the electron-rich pyrazole core and an sp2 C–Cl bond on the benzyl pendant—presents a unique opportunity for orthogonal, site-specific functionalization. This application note details a robust, self-validating Suzuki-Miyaura cross-coupling protocol designed to achieve >99:1 chemoselectivity for the C4-position, ensuring the structural integrity of the 3-chlorobenzyl moiety for downstream derivatization.
Mechanistic Insights & Causality of Experimental Design
To achieve high yields and absolute chemoselectivity, every reagent in the catalytic system must be chosen based on its mechanistic role:
-
Chemoselectivity (C–I vs. C–Cl): The Suzuki-Miyaura coupling relies on the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Because the bond dissociation energy of C–I (~65 kcal/mol) is significantly lower than that of C–Cl (~96 kcal/mol), and iodine is a superior leaving group, palladium preferentially inserts into the C4–I position[1]. Furthermore, standard palladium catalysts do not readily activate unactivated aryl chlorides without highly electron-rich, bulky phosphine ligands[2].
-
Catalyst Selection: Pd(dppf)Cl2⋅CH2Cl2 is the optimal precatalyst[3]. The bidentate dppf ligand provides sufficient steric bulk to facilitate reductive elimination but is not electron-rich enough to promote the unwanted oxidative addition into the C–Cl bond, which would occur if ligands like XPhos or SPhos were utilized.
-
Solvent System: A biphasic or miscible mixture of 1,4-Dioxane and H2O (4:1 v/v) is employed[4]. Dioxane effectively solubilizes the pyrazole substrate and the boronic acid, while water is strictly required to dissolve the inorganic base and generate the reactive Pd-hydroxo or Pd-carbonato intermediate essential for the transmetalation step[5].
Quantitative Optimization Data
The following table summarizes the optimization landscape, demonstrating the causality between reaction conditions and chemoselective outcomes.
| Condition Set | Catalyst (5 mol%) | Base (2.5 eq) | Solvent System | Temp (°C) | Time (h) | Conversion (%) | Chemoselectivity (C–I : C–Cl) |
| A (Standard) | Pd(dppf)Cl2⋅CH2Cl2 | K2CO3 | 1,4-Dioxane/ H2O (4:1) | 90 | 6 | >95 | >99:1 |
| B (Mild) | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/ H2O (2:1:1) | 80 | 12 | 85 | >99:1 |
| C (Aggressive) | Pd(OAc)2 / SPhos | K3PO4 | 1,4-Dioxane/ H2O (4:1) | 100 | 4 | >95 | 92:8 (Dechlorination) |
| D (Base Var) | Pd(dppf)Cl2⋅CH2Cl2 | Cs2CO3 | DMF/ H2O (5:1) | 90 | 5 | 90 | >99:1 |
Catalytic Workflow
Figure 1: Chemoselective Suzuki-Miyaura catalytic cycle for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Self-Validating Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction[6]. It incorporates built-in validation checkpoints to ensure experimental integrity.
Step 1: Reagent Assembly & Degassing
-
To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (318.5 mg, 1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv).
-
Add K2CO3 (345.5 mg, 2.5 mmol, 2.5 equiv).
-
Add 1,4-Dioxane (4.0 mL) and deionized H2O (1.0 mL).
-
Validation Checkpoint 1 (Degassing): Sparge the heterogeneous mixture with Argon for 10 minutes. The solution must not show active bubbling once the sparging needle is removed and the vessel is sealed under an Argon balloon. Proper degassing prevents the oxidative homocoupling of the boronic acid.
-
Quickly remove the septum, add Pd(dppf)Cl2⋅CH2Cl2 (40.8 mg, 0.05 mmol, 5 mol%), and reseal.
Step 2: Reaction Execution & Monitoring
-
Heat the reaction mixture in a pre-heated oil bath at 90 °C with vigorous stirring (800 rpm) for 6 hours.
-
Validation Checkpoint 2 (Reaction Progress): At t = 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
-
Success Indicator: Total disappearance of the starting material peak.
-
Chemoselectivity Indicator: The product mass spectrum must exhibit the characteristic 3:1 isotopic ratio ( 35 Cl/ 37 Cl), confirming the C–Cl bond remains unbroken.
-
Step 3: Workup & Purification
-
Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and H2O (10 mL).
-
Validation Checkpoint 3 (Workup): Check the pH of the aqueous layer. It must be basic (pH > 9). If it is neutral or acidic, the base was consumed by unexpected acidic impurities, which would prematurely halt transmetalation.
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 4-aryl-1-(3-chlorobenzyl)-1H-pyrazole.
Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Incomplete Conversion | Catalyst deactivation via oxygen ingress or steric hindrance of the boronic acid. | Ensure rigorous Argon sparging. If the boronic acid is ortho-substituted, increase catalyst loading to 10 mol% or switch to Pd(PPh3)4 . |
| Protodeboronation | Boronic acid decomposes into the corresponding arene (Ar-H) before transmetalation. | Lower the reaction temperature to 70 °C and increase boronic acid equivalents to 1.5. |
| Loss of Chemoselectivity | Over-reaction at the C–Cl bond yielding bis-arylated byproducts. | Avoid highly electron-rich ligands (e.g., SPhos, XPhos). Strictly adhere to Pd(dppf)Cl2 or Pd(PPh3)4 . |
References
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- (1-Trityl-1H-pyrazol-4-yl)boronic acid. Benchchem.
- 3-Chloro-1-ethyl-4-iodo-1H-pyrazole. Smolecule.
- ChemInform Abstract: Simple Preparations of 4 and 5-Iodinated Pyrazoles as Useful Building Blocks.
- 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid. Benchchem.
Sources
- 1. Buy 3-Chloro-1-ethyl-4-iodo-1H-pyrazole [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. (1-Trityl-1H-pyrazol-4-yl)boronic acid | 207307-51-5 | Benchchem [benchchem.com]
- 4. 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid|RUO [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Palladium-catalyzed amination of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
Executive Summary & Strategic Context
The synthesis of 4-aminopyrazole derivatives is a critical transformation in modern medicinal chemistry. The 4-aminopyrazole scaffold is a privileged pharmacophore, most notably recognized for its role as a potent inhibitor of Janus kinases (JAKs), which are central to the JAK-STAT signaling pathway implicated in oncology and autoimmune diseases.
This application note details the methodological execution of the [4] specifically tailored for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole . This substrate presents a unique chemoselectivity profile: it possesses both a highly reactive C(sp²)–I bond at the pyrazole 4-position and a C(sp²)–Cl bond on the benzyl appendage. By leveraging the principles of rational catalyst design, researchers can achieve quantitative, site-selective amination while preserving the aryl chloride for orthogonal late-stage functionalization.
Mechanistic Rationale & Chemoselectivity (Expertise & Experience)
The success of this protocol relies on the precise manipulation of the catalytic cycle's kinetics.
-
Selective Oxidative Addition : The bond dissociation energy of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Cl bond (~96 kcal/mol). Under standard palladium catalysis (e.g., using Pd2(dba)3 ), the electron-rich Pd(0) species undergoes oxidative addition into the pyrazole C4–I bond nearly instantaneously at 80–100 °C. The 3-chlorobenzyl moiety remains entirely unreactive under these conditions, provided strong, unhindered alkyl bases (which might trigger benzyne formation) are avoided.
-
Ligand Causality & β -Hydride Elimination : When coupling aliphatic amines possessing β -hydrogens, the intermediate Pd(II)-amido complex is prone to β -hydride elimination, leading to protodehalogenation (yielding 1-(3-chlorobenzyl)-1H-pyrazole) and imine byproducts . To suppress this, bidentate ligands with large bite angles (e.g., Xantphos ) or sterically demanding monodentate ligands (e.g., tBuDavePhos ) are required. These ligands sterically crowd the palladium center, accelerating the desired reductive elimination step to outcompete the β -hydride elimination pathway.
-
Base Selection : While KOtBu is highly effective for robust substrates, Cs2CO3 is strongly recommended for this specific substrate to prevent any base-catalyzed degradation of the benzyl linkage or off-target nucleophilic aromatic substitution.
Chemoselective Pd-catalyzed amination workflow for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Biological Context: JAK-STAT Inhibition
The resulting 1-(3-chlorobenzyl)-4-aminopyrazole derivatives are frequently utilized as ATP-competitive inhibitors of Janus kinases. The diagram below illustrates the self-validating logic of synthesizing these compounds for downstream biological assays.
Inhibition of the JAK-STAT signaling pathway by synthesized 4-aminopyrazole derivatives.
Quantitative Data Presentation
The table below summarizes the optimized reaction parameters for coupling 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole with various amine classes, ensuring maximum yield while preserving the 3-chlorobenzyl group.
| Amine Class | Optimal Catalyst / Ligand | Preferred Base | Solvent | Temp (°C) | Expected Yield |
| Primary Aliphatic (e.g., Methylamine) | Pd2(dba)3 / tBuDavePhos | KOtBu | Toluene | 90 | 75 - 85% |
| Secondary Aliphatic (e.g., Morpholine) | Pd(OAc)2 / Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 80 - 90% |
| Aniline Derivatives | Pd2(dba)3 / BrettPhos | NaOtBu | t-Amyl OH | 100 | 70 - 80% |
Detailed Experimental Protocol (Self-Validating System)
This procedure describes the coupling of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole with a secondary aliphatic amine (e.g., morpholine) using Xantphos.
Materials Required:
-
1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv, 1.0 mmol)
-
Morpholine (1.5 equiv, 1.5 mmol)
-
Pd(OAc)2 (5 mol%, 0.05 mmol)
-
Xantphos (10 mol%, 0.10 mmol)
-
Cs2CO3 (2.0 equiv, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, Pd(OAc)2 , Xantphos, and Cs2CO3 .
-
Causality: Solid reagents are added first to allow for rigorous degassing. Moisture and oxygen will rapidly oxidize the electron-rich Xantphos to Xantphos-oxide and deactivate the Pd(0) catalyst.
-
Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.
-
-
Solvent and Amine Addition:
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe, followed by morpholine.
-
Self-Validation Check: Upon solvent addition, the mixture should appear as a yellow/orange suspension. If the mixture immediately turns dark black at room temperature, oxygen contamination has occurred (precipitation of inactive Pd-black). The reaction must be aborted and restarted.
-
-
Reaction Execution:
-
Replace the septum with a Teflon screw cap under a positive flow of Argon.
-
Transfer the sealed tube to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 12–16 hours.
-
-
Reaction Monitoring (TLC & LC-MS):
-
After 12 hours, cool the mixture to room temperature and sample an aliquot for TLC (Hexanes/EtOAc, 1:1) and LC-MS.
-
Self-Validation Check: You will frequently observe a bright, UV-active spot at the solvent front on the TLC plate. Do not mistake this for the product. This is the free Xantphos ligand . The desired 4-aminopyrazole product will be significantly more polar than the starting iodo-pyrazole. Check LC-MS for the mass corresponding to the protodehalogenated byproduct ( [M−I+H]+ ); if this exceeds 10%, your ligand-to-palladium ratio may be insufficient.
-
-
Workup & Purification:
-
Dilute the reaction mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the inorganic base and palladium residues. Wash the Celite pad with additional EtOAc (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 50% EtOAc in Hexanes).
-
References
-
Kudo, N., et al. "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI." Molecules, 2020. Available at:[Link]
-
ResearchGate Community. "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?" ResearchGate Q&A, 2022. Available at:[Link]
-
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]
Advanced Application Note: 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole as a Privileged Scaffold in Drug Discovery
Executive Summary & Pharmacophore Rationale
As a Senior Application Scientist navigating hit-to-lead and lead-optimization campaigns, I frequently rely on the pyrazole scaffold due to its profound prevalence in FDA-approved kinase inhibitors, GPCR ligands, and anti-inflammatory agents. However, unfunctionalized pyrazoles present significant synthetic bottlenecks: their free N-H bonds can chelate transition metal catalysts, leading to severe catalyst deactivation during late-stage functionalization [2].
1-(3-chlorobenzyl)-4-iodo-1H-pyrazole elegantly solves these challenges, serving as a highly optimized, bifunctional building block:
-
The N1-(3-Chlorobenzyl) Shield : The benzyl group permanently masks the pyrazole nitrogen, completely abrogating off-target catalyst sequestration. Furthermore, the 3-chloro substitution provides a critical lipophilic anchor that frequently occupies deep hydrophobic pockets in target proteins, while the chlorine atom blocks CYP450-mediated oxidation at the meta-position, enhancing the molecule's metabolic half-life.
-
The C4-Iodo Reactive Vector : The C4 position of the pyrazole ring is notoriously electron-rich, making direct functionalization with weak electrophiles difficult. By pre-installing an iodine atom, we create a highly reactive handle. The weak carbon-iodine bond readily undergoes oxidative addition to palladium(0) and copper(I) catalysts, enabling rapid, divergent synthesis of complex libraries [1].
Synthetic Diversification Workflow
To illustrate the versatility of this building block, the following diagram outlines the primary transition-metal-catalyzed pathways used to derivatize the C4 position.
Workflow for the divergent functionalization of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Application I: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the premier method for installing aryl and heteroaryl groups at the C4 position. While conventional heating can take hours and often results in competing protodehalogenation side reactions [2], microwave irradiation drastically accelerates the catalytic cycle, driving the reaction to completion in minutes [4].
Quantitative Data Summary
The following table synthesizes optimized conditions and expected yields for the coupling of N-protected 4-iodopyrazoles with various boronic acids [1][4].
| Boronic Acid Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5–12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5–12 | 92 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2%) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5–12 | 88 |
| Heteroaryl boronic acids | Pd(OAc)₂ / SPhos | KF (3.0) | Toluene/H₂O | 80 | 30 | 82–89 |
Step-by-Step Protocol
Materials: 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (0.5 mmol), Arylboronic acid (0.55 mmol), Pd(PPh₃)₄ (11.6 mg, 2 mol%), Cs₂CO₃ (407.3 mg, 1.25 mmol), 1,2-Dimethoxyethane (DME) (3 mL), Deionized Water (1.2 mL).
-
Reagent Assembly: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole and the selected arylboronic acid.
-
Solvent Addition: Add DME (3 mL) and H₂O (1.2 mL). Mechanistic Insight: The biphasic DME/water system is non-negotiable. DME provides excellent solubility for the organic substrates, while water dissolves the inorganic Cs₂CO₃ base. This interface is where the critical transmetalation step of the catalytic cycle occurs [1].
-
Deoxygenation: Purge the vial with dry argon for 5 minutes. Mechanistic Insight: Pd(0) catalysts are acutely sensitive to molecular oxygen, which rapidly oxidizes the active Pd(0) species into catalytically dead Pd(II) complexes.
-
Catalyst Addition: Quickly add Pd(PPh₃)₄ and Cs₂CO₃ under a positive stream of argon, then seal the vial with a crimp cap.
-
Microwave Irradiation: Place the vial in a microwave synthesizer. Irradiate at 90 °C for 10 minutes.
-
Workup: Cool the mixture to room temperature. Quench with water (5 mL) and extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (hexanes/ethyl acetate gradient) to afford the 4-aryl derivative.
Application II: CuI-Catalyzed C-O Alkoxylation
Direct C4-alkoxylation of pyrazoles is historically challenging due to the electron-rich nature of the heterocycle. However, utilizing a Copper(I) catalyst paired with a phenanthroline ligand enables smooth Ullmann-type C-O coupling, granting access to 4-alkoxypyrazoles which are highly valued as cytochrome P-450 inducers and enzyme inhibitors [3].
Quantitative Data Summary
Data adapted from optimized CuI-catalyzed C-O coupling protocols for 4-iodopyrazoles [3].
| Alcohol | Catalyst System | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |
| Allyl alcohol | CuI (20%), L4* (20%) | tBuOK (2.0) | 130 (MW) | 1 | 66 |
| Benzyl alcohol | CuI (20%), L4* (20%) | tBuOK (2.0) | 130 (MW) | 1 | 12 |
*L4 = 3,4,7,8-tetramethyl-1,10-phenanthroline.
Step-by-Step Protocol
Materials: 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (0.12 mmol), Target Alcohol (excess, typically 2.0 mL if liquid), CuI (4.4 mg, 20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (5.8 mg, 20 mol%), Potassium tert-butoxide (tBuOK) (28.8 mg, 2.0 equiv).
-
Reaction Setup: In a 2.0 mL microwave vial, dissolve 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole in the target alcohol (e.g., allyl alcohol). Mechanistic Insight: Using the alcohol as both reactant and solvent drives the equilibrium forward and overcomes the high activation energy barrier of C-O reductive elimination.
-
Ligand & Catalyst: Add the phenanthroline ligand and CuI. Mechanistic Insight: The bulky, electron-rich 3,4,7,8-tetramethyl-1,10-phenanthroline ligand stabilizes the Cu(I) oxidation state, preventing its disproportionation into Cu(0) and Cu(II), which would halt the reaction[3].
-
Base Addition: Add tBuOK, flush with argon, and seal the vial.
-
Irradiation: Heat the mixture at 130 °C for 1 hour under microwave irradiation.
-
Workup: Cool the mixture, quench with saturated aqueous NH₄Cl to complex the copper salts, and extract with dichloromethane (3 x 10 mL). Dry and concentrate the organic layers for subsequent chromatographic purification.
Self-Validation & Troubleshooting System
To ensure the integrity of your syntheses, rely on the following self-validating analytical markers:
-
NMR Tracking (Success Marker): In the ¹H NMR spectrum (CDCl₃), the starting material 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole exhibits two distinct, sharp singlets for the pyrazole C3-H and C5-H protons (typically between 7.40 and 7.60 ppm). Upon successful Suzuki coupling, these protons will shift downfield due to extended conjugation with the new aryl ring.
-
Troubleshooting Protodehalogenation: If your reaction stalls or yields are low, check the crude NMR for a new doublet/triplet pattern around 6.30 ppm. This indicates the formation of the deiodinated byproduct (1-(3-chlorobenzyl)-1H-pyrazole) [2].
-
Corrective Action: If dehalogenation is observed, the oxidative addition is occurring, but transmetalation or reductive elimination is too slow. Switch to a more sterically demanding and electron-rich ligand like SPhos (paired with Pd(OAc)₂) to accelerate the reductive elimination step and outcompete the side reaction.
-
References
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions Benchchem URL
- Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol Benchchem URL
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs Molecules / NIH URL
- Chinese Chemical Letters / ccspublishing.org.
Application Note: Chemoselective Sonogashira Cross-Coupling of 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
Strategic Context & Substrate Profiling
The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole represents a highly versatile building block. It features two distinct halogenated sites: an sp2 hybridized C–I bond at the pyrazole 4-position and an sp2 hybridized C–Cl bond on the benzyl moiety.
Achieving chemoselective cross-coupling on this substrate relies on exploiting the significant difference in bond dissociation energies between the C–I bond (~65 kcal/mol) and the C–Cl bond (~96 kcal/mol). Under mild Sonogashira conditions, palladium-catalyzed alkynylation occurs exclusively at the 4-position, preserving the 3-chlorobenzyl group as a critical pharmacophore or a handle for downstream late-stage functionalization.
Mechanistic Rationale: Causality in Reaction Design
Successful execution of this protocol requires an understanding of the underlying catalytic mechanics and the specific role of the substrate's structural features:
-
N-Alkylation as a Catalyst Safeguard: Unprotected 1H-pyrazoles possess a free N–H bond that can coordinate to transition metals, effectively poisoning the palladium catalyst and halting the reaction 1. The presence of the 3-chlorobenzyl group at the N1 position acts as an inherent protecting group, ensuring high catalytic turnover numbers.
-
Chemoselective Oxidative Addition: The active Pd(0) species undergoes oxidative addition selectively into the weaker C–I bond. At room temperature, the activation barrier for C–Cl oxidative addition is kinetically inaccessible, ensuring absolute regiocontrol 2.
-
Copper Co-Catalysis: While copper-free Sonogashira couplings are possible, the addition of CuI drastically accelerates the reaction. CuI reacts with the terminal alkyne and the amine base to form a highly nucleophilic copper(I) acetylide, which rapidly transmetalates with the Pd(II) intermediate 3.
Chemoselective Sonogashira catalytic cycle highlighting C-I oxidative addition.
Reaction Optimization & Quantitative Benchmarks
The following table summarizes the optimization landscape for the alkynylation of 4-iodopyrazoles. These data points illustrate the causality behind the selected protocol conditions, demonstrating why specific reagents are mandated.
Table 1: Optimization of Sonogashira Coupling Conditions for 4-Iodopyrazoles
| Entry | Catalyst System (mol%) | Solvent | Base | Temp (°C) | Yield (%) | Causality / Observation |
| 1 | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | THF | Et₃N | 25 | >95 | Optimal transmetalation; complete conversion within 4h. |
| 2 | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | DMF | Et₃N | 25 | 88 | High yield, but high-boiling solvent complicates aqueous workup. |
| 3 | Pd(PPh₃)₂Cl₂ (5) / None | THF | Et₃N | 60 | 45 | Sluggish kinetics without the Cu-acetylide intermediate. |
| 4 | Pd(dppf)Cl₂ (5) / CuI (10) | THF | Et₃N | 25 | 72 | Steric bulk of dppf ligand slows oxidative addition at RT. |
| 5 | Pd(PPh₃)₂Cl₂ (5) / CuI (10) | THF | Et₃N | 25 | 55 | Aerobic conditions; alkyne consumed by Glaser homocoupling. |
Validated Experimental Protocol
This methodology is designed as a self-validating system . Visual and analytical checkpoints are embedded within the steps to ensure experimental integrity and allow the chemist to verify success in real-time.
Materials Required
-
1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv, 1.0 mmol, ~318.5 mg)
-
Terminal Alkyne (e.g., phenylacetylene) (1.2 equiv, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%, 0.05 mmol, ~35 mg)
-
Copper(I) iodide[CuI] (10 mol%, 0.10 mmol, ~19 mg)
-
Anhydrous Tetrahydrofuran (THF) (5.0 mL)
-
Triethylamine (Et₃N) (3.0 equiv, 3.0 mmol)
Step-by-Step Methodology
Step 1: Reagent Loading & Inert Atmosphere Preparation
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask with a rubber septum. Connect the flask to a Schlenk line.
-
Self-Validating Checkpoint 1 (Degassing): Evacuate the flask under high vacuum for 30 seconds, then backfill with Argon. Repeat this cycle three times. Causality: Strict exclusion of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne into a diyne, which would consume the reagent and complicate purification.
Step 2: Solvent & Base Addition 4. Via syringe, add anhydrous THF (5.0 mL) followed by Et₃N (3.0 mmol). 5. Stir the mixture for 5 minutes at room temperature. The solution should appear pale yellow to orange. Note: A rapid shift to dark green or black at this stage indicates oxygen contamination and premature oxidation of the catalyst.
Step 3: Alkyne Addition & Reaction Monitoring 6. Add the terminal alkyne dropwise via syringe over 2 minutes. 7. Stir the reaction mixture at room temperature (20–25 °C) under an Argon atmosphere. 8. Self-Validating Checkpoint 2 (Visual Progress): Within 30–60 minutes, a voluminous white precipitate of triethylammonium iodide ( Et3N⋅HI ) will begin to form. The continuous accumulation of this salt is a direct macroscopic indicator of successful cross-coupling. 9. Self-Validating Checkpoint 3 (Analytical Progress): After 4 hours, withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 4:1) or LC-MS. The starting iodide ( Rf ~ 0.5) should be completely consumed, replaced by a highly UV-active product spot (typically lower polarity).
Step 4: Workup & Purification 10. Dilute the crude reaction mixture with Ethyl Acetate (20 mL). 11. Filter the suspension through a short pad of Celite to remove the palladium/copper residues and the precipitated amine salts. Wash the filter cake with additional Ethyl Acetate (15 mL). 12. Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH4Cl (2 × 15 mL) to extract residual copper complexes, followed by brine (15 mL). 13. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 14. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 80:20 Hexanes/EtOAc) to afford the pure 4-alkynyl-1-(3-chlorobenzyl)-1H-pyrazole.
Experimental workflow for the Sonogashira coupling of 4-iodopyrazoles.
References
-
ARKAT USA (Arkivoc). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Available at:[Link]
-
Taylor & Francis (Synthetic Communications). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Available at:[Link]
Sources
Application Note: Step-by-Step N-Alkylation Synthesis of 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
Executive Summary
The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of diverse heterocyclic scaffolds used in drug discovery. This application note details the optimized, step-by-step synthesis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole via the nucleophilic substitution (SN2) of 3-chlorobenzyl chloride by the pyrazolide anion of 4-iodo-1H-pyrazole. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind reagent selection and establishes a self-validating protocol to ensure high-yield, reproducible results.
Mechanistic Rationale & Strategic Design
Tautomerism and Regioselectivity
A persistent challenge in the alkylation of N-heterocyclic compounds is tautomerization, which yields nitrogen atoms with nearly identical reactivity, often resulting in laborious-to-separate regioisomeric mixtures[1]. However, 4-iodo-1H-pyrazole is a symmetric molecule . Because the C4 position is substituted with an iodine atom, tautomerization between N1 and N2 yields equivalent reactive sites. Consequently, alkylation at either nitrogen produces the exact same product: 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole. This structural symmetry eliminates the need for complex protecting group strategies or bulky directing bases.
Reagent Causality: Base and Solvent Selection
The formation of the C–N bond requires the deprotonation of the pyrazole to form a highly nucleophilic pyrazolide anion.
-
The Base: While mild bases like K2CO3 can be used[2], they facilitate a reversible deprotonation that often requires elevated temperatures (60–80 °C) to drive the reaction. In contrast, Sodium Hydride (NaH) is selected for this optimized protocol because it provides irreversible deprotonation (evolving H2 gas), driving the equilibrium entirely to the active anion at lower temperatures[3].
-
The Electrophile: 3-chlorobenzyl chloride is chosen over the bromide analog. While benzyl bromides are highly reactive, benzyl chlorides are less prone to over-alkylation and degradation, providing excellent yields under controlled basic conditions[4].
-
The Solvent: Anhydrous N,N-Dimethylformamide (DMF) is utilized due to its high dielectric constant, which effectively solvates the sodium cation and leaves the pyrazolide anion "naked" and highly reactive, stabilizing the SN2 transition state.
Mechanistic pathway of the base-mediated SN2 N-alkylation of 4-iodo-1H-pyrazole.
Reaction Optimization & Quantitative Data
The following table summarizes the quantitative optimization data for the alkylation of 4-iodopyrazole, demonstrating the causality behind the final protocol parameters.
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| 1 | K2CO3 (1.5) | MeCN | 80 | 16 | 65% | Moderate yield; limited solubility of inorganic base in MeCN. |
| 2 | K2CO3 (1.5) | DMF | 60 | 12 | 82% | Improved yield; DMF stabilizes the SN2 transition state[2]. |
| 3 | Cs2CO3 (1.5) | DMF | 25 | 12 | 88% | "Cesium effect" enhances the nucleophilicity of the pyrazolide anion. |
| 4 | NaH (1.2) | DMF | 0 to 25 | 4 | 94% | Irreversible deprotonation drives rapid, complete anion formation[3]. |
Experimental Workflow
Experimental workflow for the N-alkylation of 4-iodo-1H-pyrazole.
Detailed Step-by-Step Protocol
Scale: 10.0 mmol (Standard laboratory scale)
Reagent Preparation
-
Dry the System: Flame-dry a 100 mL two-neck round-bottom flask under a steady stream of Argon or Nitrogen.
-
Prepare the Substrate: Dissolve 4-iodo-1H-pyrazole (1.94 g, 10.0 mmol) in 15 mL of anhydrous DMF.
Anion Generation (Deprotonation)
-
Base Addition: To the dried flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 480 mg, 12.0 mmol, 1.2 equiv)[3].
-
Optional Causality: Washing the NaH with anhydrous hexanes (2 x 5 mL) prior to use removes the mineral oil, preventing non-polar impurities during chromatography.
-
-
Cooling: Add 5 mL of anhydrous DMF to the NaH and cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Add the 4-iodo-1H-pyrazole solution dropwise over 10 minutes.
-
Causality: Dropwise addition at 0 °C safely controls the exothermic release of hydrogen gas and prevents localized superheating that could degrade the DMF.
-
-
Self-Validation Checkpoint 1: The mixture will bubble vigorously. Stir at 0 °C for 30 minutes. The reaction is validated to proceed to the next step when the bubbling completely ceases, indicating quantitative formation of the pyrazolide anion.
SN2 Alkylation
-
Electrophile Addition: To the 0 °C pyrazolide solution, add 3-chlorobenzyl chloride (1.77 g, 1.40 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.
-
Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4 hours.
-
Causality: Warming to room temperature provides the necessary activation energy for the SN2 attack while avoiding the thermal degradation associated with heating DMF to >60 °C.
-
-
Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The starting material (4-iodopyrazole, Rf ~0.2, broad spot) should completely disappear, replaced by a single, sharp, less polar UV-active spot (Rf ~0.55) corresponding to the alkylated product.
Reaction Quench & Extraction
-
Quenching: Cool the flask back to 0 °C. Carefully add 10 mL of saturated aqueous NH4Cl dropwise to quench any unreacted NaH[3].
-
Extraction: Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Aqueous Washing: Wash the organic layer with distilled water (3 x 30 mL) followed by a 5% aqueous Lithium Chloride (LiCl) solution (1 x 30 mL).
-
Causality: DMF is highly miscible with both water and EtOAc. The repeated water washes, capped with a 5% LiCl wash, alter the partition coefficient, effectively stripping >99% of the DMF into the aqueous phase.
-
-
Drying: Wash with brine (30 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
Purification
-
Purify the crude residue via flash column chromatography on silica gel, using a gradient of 5% to 20% EtOAc in Hexanes.
-
Collect the fractions corresponding to Rf ~0.55, pool, and evaporate to afford 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole as a white to pale-yellow solid.
Analytical Characterization & Self-Validation
To ensure the trustworthiness of the synthesized compound, verify the structure against the following analytical benchmarks:
-
LC-MS (ESI+): Calculated for C10H8ClIN2 [M+H]+: 318.94; Found: 318.9.
-
Validation: Look for the characteristic 3:1 isotopic ratio indicative of the single chlorine atom (M and M+2 peaks at 318.9 and 320.9).
-
-
1H NMR (400 MHz, CDCl3):
-
Validation: The broad N-H proton peak of the starting material (~12-13 ppm) must be completely absent.
-
Key Signals: A sharp singlet at ~5.30 ppm (2H) confirms the presence of the benzylic CH2 linker. The pyrazole protons (C3-H and C5-H) will appear as two distinct, sharp singlets around 7.40 and 7.55 ppm, respectively, confirming the integrity of the heteroaromatic ring.
-
References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes National Institutes of Health (NIH) / Angewandte Chemie URL:[Link]
- US20090197862A1 - 2-Aminopyridine Kinase Inhibitors (Patent)
-
Synthesis of N-alkylpyrazoles by Phase Transfer Catalysis ResearchGate / Synthetic Communications URL:[Link]
Sources
Scale-up synthesis routes for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
An Application Note and Protocol for the Scale-up Synthesis of 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-chlorobenzyl)-4-iodo-1H-pyrazole is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] This document provides a detailed guide for the scale-up synthesis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, focusing on a robust, safe, and efficient two-step process.
Synthetic Strategy
The synthesis of the target molecule is approached in two main stages:
-
Iodination of Pyrazole: The first step involves the regioselective iodination of the pyrazole ring at the C4 position.
-
N-Alkylation: The subsequent step is the N-alkylation of the 4-iodopyrazole intermediate with 3-chlorobenzyl chloride.
This strategy is designed to be straightforward and amenable to large-scale production.
PART 1: Synthesis of 4-Iodo-1H-pyrazole
Comparative Analysis of Iodination Methods
Several methods exist for the iodination of pyrazoles.[1] The choice of method is critical for scale-up and depends on factors like regioselectivity, yield, cost of reagents, and safety.[4] Below is a comparison of common iodination methods.
| Method | Reagents | Solvent(s) | Temperature | Typical Yield (%) | Regioselectivity | Notes |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | 63 - 100% | C4 | A green and practical method using water as a solvent.[1][5] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | Up to 95% | C4 | Effective, but ICl is corrosive and requires careful handling.[1][6][7][8] |
| N-Iodosuccinimide (NIS) | NIS, TFA | Acetic Acid | 80 °C | Variable | C4 | A mild and effective agent, often used for less reactive pyrazoles.[1][5] |
| Iodine/CAN | I₂, CAN | Acetonitrile | 80 °C | Variable | C4 | Highly regioselective for the 4-position.[4][5] |
For the purpose of a scalable, safe, and environmentally conscious synthesis, the Iodine/Hydrogen Peroxide method is selected. It avoids harsh reagents and chlorinated solvents, and has been reported to be effective on a large scale.[4]
Detailed Experimental Protocol for 4-Iodo-1H-pyrazole
This protocol is adapted from established green chemistry methods for pyrazole iodination.[5][9]
Materials:
-
Pyrazole
-
Iodine (I₂)
-
30% Hydrogen Peroxide (H₂O₂)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a jacketed glass reactor, add pyrazole (1.0 eq) and deionized water (approximately 7-8 mL per gram of pyrazole). Stir the mixture to form a solution.
-
Reagent Addition: Add iodine (0.5 eq) to the pyrazole solution and stir at room temperature for 1-2 hours.
-
Base Addition: Add potassium carbonate (1.0 eq) portion-wise to the reaction mixture and continue stirring for another 1-2 hours.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (approximately 1.2 eq) dropwise using an addition funnel, maintaining the internal temperature below 30 °C. The addition should take approximately 1-2 hours.
-
Reaction and Monitoring: After the addition is complete, heat the reaction mixture to 100-120 °C and stir until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it into ice water. A white solid should precipitate.
-
Isolation: Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.[10]
Scale-up Considerations for Iodination
-
Temperature Control: The addition of hydrogen peroxide is exothermic. For large-scale reactions, efficient cooling is crucial to maintain the desired temperature and prevent runaway reactions.
-
Reagent Addition: The slow, controlled addition of hydrogen peroxide is critical for safety and to minimize the formation of byproducts.
-
Off-gassing: The reaction may produce some oxygen gas. Ensure the reactor is properly vented.
-
Product Isolation: For large quantities, centrifugation followed by tray drying in a vacuum oven is an efficient method for product isolation.
PART 2: Synthesis of 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
N-Alkylation Strategy
The N-alkylation of 4-iodo-1H-pyrazole is achieved using 3-chlorobenzyl chloride in the presence of a base. While strong bases like sodium hydride (NaH) can be used, for scale-up, a milder and safer base such as potassium carbonate (K₂CO₃) is preferred.[11] The use of K₂CO₃ in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile provides a robust and scalable method for this transformation.[11]
Detailed Experimental Protocol for 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole
Materials:
-
4-Iodo-1H-pyrazole
-
3-Chlorobenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry, jacketed glass reactor under a nitrogen atmosphere, add 4-iodo-1H-pyrazole (1.0 eq) and anhydrous DMF (5-10 mL per gram of 4-iodopyrazole).
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Reagent Addition: Stir the mixture at room temperature for 15-30 minutes, then add 3-chlorobenzyl chloride (1.1 - 1.2 eq) dropwise.
-
Reaction and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 5-10 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[10]
Scale-up Considerations for N-Alkylation
-
Solvent Choice: While DMF is an excellent solvent for this reaction, its high boiling point and potential for decomposition at high temperatures should be considered. Acetonitrile can be a suitable alternative.
-
Purity of Starting Materials: Ensure the 4-iodopyrazole is dry and of high purity to avoid side reactions.
-
Agitation: Good agitation is necessary to ensure proper mixing of the heterogeneous reaction mixture (K₂CO₃ is a solid).
-
Waste Disposal: DMF is a regulated solvent, and appropriate waste disposal procedures must be followed.
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Expected Yield |
| 1 | Pyrazole, Iodine | H₂O₂, K₂CO₃ | Water | 100-120 °C | 4-6 h | 80-90% |
| 2 | 4-Iodo-1H-pyrazole, 3-Chlorobenzyl chloride | K₂CO₃ | DMF | 80-100 °C | 5-10 h | 85-95% |
Visualization
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Reaction Mechanism: N-Alkylation
Caption: Simplified mechanism of N-alkylation.
Expertise & Experience
The selection of the I₂/H₂O₂ system for iodination is based on its established use in large-scale synthesis and its favorable safety and environmental profile.[4][5] This method avoids the handling of highly corrosive reagents like iodine monochloride.[7][12][13][14] For the N-alkylation step, the choice of potassium carbonate over sodium hydride significantly enhances the safety of the process on a larger scale.[11] Sodium hydride is highly reactive and flammable, especially in contact with water, and requires handling in an inert atmosphere.[15][16][17][18][19] Potassium carbonate is a stable, easy-to-handle solid, making the process more amenable to standard manufacturing environments.
Trustworthiness
This protocol incorporates self-validating systems to ensure reaction completion and product quality:
-
In-process Controls: Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the disappearance of starting materials and the appearance of the product in both steps. This allows for real-time tracking of the reaction progress and ensures that the reaction is driven to completion before proceeding to the work-up.
-
Product Characterization: The identity and purity of the intermediate and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the final product should also be determined and compared to literature values.
-
Purity Assessment: The purity of the final product should be quantified by HPLC analysis to ensure it meets the required specifications for subsequent use.
By following these protocols and considerations, researchers and drug development professionals can achieve a reliable and scalable synthesis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
References
- Vertex AI Search. Exploring the Synthesis Pathways of 4-Iodopyrazole (CAS 3469-69-0).
- Benchchem. Technical Support Center: Synthesis of 4-Iodopyrazole.
- Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670.
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666-6670.
- University of California. (2012).
- ResearchGate. Large‐scale synthesis of 1H‐pyrazole.
- Google Patents. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
- ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols.
- Benchchem. Navigating the Challenges of Scaling Up 4-Iodopyrazole Reactions: A Technical Support Guide.
- Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED.
- Sciforum. (2024).
- NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLAC.
- ChemScience. (2024). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil.
- Aldrich. (2011). Sodium hydride.
- Apollo Scientific. (2023). Sodium hydride, 57-63% oil dispersion.
- Benchchem. strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
- Benchchem.
- PubMed. (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- Benchchem. handling and safety precautions for iodine monochloride.
- Books. (2020). 4.1.3.2.
- ChemicalBook. (2024). Uses and Hazards of Iodine monochloride.
- Haz-Map. Iodine monochloride - Hazardous Agents.
- ACS Publications. (2022).
- Benchchem. Recrystallization techniques for purifying pyrazole compounds.
- ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent.
- Alpha Chemika.
- NJ.gov. IODINE MONOCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR.
- Google Patents. WO2020212991A1 - Preparation of substituted pyrazoles and their use as anthranilamides precursors.
- 194 recent advances in the synthesis of new pyrazole deriv
- Organic Chemistry Portal. Pyrazole synthesis.
- MDPI. (2023).
- MDPI. (2022).
- PMC.
- Google Patents.
- Jetir.Org.
- PMC.
- IJFMR. (2026).
- ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- ResearchGate. (2025). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review.
- ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- arkat usa. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction.
- University of Michigan. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. ijfmr.com [ijfmr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Uses and Hazards of Iodine monochloride_Chemicalbook [chemicalbook.com]
- 9. CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Iodine monochloride - Hazardous Agents | Haz-Map [haz-map.com]
- 13. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 14. nj.gov [nj.gov]
- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 16. nj.gov [nj.gov]
- 17. chemscience.com [chemscience.com]
- 18. dept.harpercollege.edu [dept.harpercollege.edu]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Overcoming steric hindrance in 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole derivatives
Welcome to the technical support resource for researchers working with 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges related to steric hindrance in the functionalization of this important chemical scaffold. The inherent bulk of the 1-(3-chlorobenzyl) group presents unique challenges in achieving efficient cross-coupling reactions at the C4-position. This document provides field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does the 1-(3-chlorobenzyl) group contribute to it in this specific pyrazole system?
A1: Steric hindrance is a chemical phenomenon where the spatial bulk of a molecule's substituents slows or prevents reactions at a particular site.[1][2] In the case of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, the primary source of steric hindrance is the N1-substituted benzyl group. While connected via a flexible methylene (-CH₂) linker, the phenyl ring is large and can rotate, effectively shielding the C5 and, to a lesser extent, the C4 positions of the pyrazole ring. This "umbrella" effect can physically block the approach of large reagents or catalyst complexes to the 4-iodo reaction center, thereby increasing the activation energy of the reaction.[2]
Q2: How does this steric bulk influence the reactivity of the 4-iodo group?
A2: The 4-iodo group is an excellent leaving group for cross-coupling reactions due to the relatively weak C-I bond.[3] However, the steric hindrance from the adjacent N1-substituent primarily impacts the kinetics of the reaction. The most critical step affected is often the oxidative addition of the palladium catalyst to the C-I bond. A bulky environment around the iodine can make it difficult for the catalyst to access and insert into the bond, leading to slower reaction rates or complete inhibition.[4]
Q3: Are there electronic effects from the 3-chlorobenzyl group that I should also consider?
A3: Yes. While steric effects are often dominant, electronic effects also play a role. The 3-chlorobenzyl group is weakly electron-withdrawing due to the inductive effect of the chlorine atom.[5] This can slightly influence the electron density of the pyrazole ring system. However, for cross-coupling reactions at the C4 position, the steric impediment to catalyst approach is generally the more significant barrier to overcome.[6]
Troubleshooting Guide: Cross-Coupling Reactions
This section addresses common failures in key cross-coupling reactions and provides systematic solutions.
Problem Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Issue: You are attempting a Suzuki-Miyaura coupling between 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole and a sterically demanding coupling partner (e.g., an ortho-substituted arylboronic acid or a bulky secondary alkylboronic ester) and observing low conversion or significant decomposition of starting materials.
Analysis of Cause: This is a classic case of severe steric clash. The combined bulk of the N1-benzyl group, the 4-iodo position, and the large incoming boronic ester creates a highly congested transition state. This congestion hinders both the initial oxidative addition of the palladium catalyst and the subsequent transmetalation step with the boronic acid/ester.[7] Standard catalytic systems (e.g., Pd(PPh₃)₄) are often ineffective under these conditions.[8][9]
Solutions:
-
Catalyst and Ligand Selection: The choice of ligand is paramount. You need a system that is both bulky and electron-rich to facilitate the difficult catalytic steps.[4][10]
-
Recommendation: Employ modern biaryl phosphine ligands (Buchwald ligands). These ligands create a bulky, electron-rich coordination sphere around the palladium center, which promotes both oxidative addition and reductive elimination.[10]
-
Primary Choices: SPhos, XPhos, or RuPhos.
-
Alternative for Extremely Hindered Substrates: Consider highly specialized ligands like tBuXPhos or BrettPhos.
-
-
Optimize Reaction Conditions:
-
Base: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃) in sterically demanding couplings.
-
Solvent: Aprotic polar solvents are generally effective. 1,4-Dioxane/water mixtures or toluene are standard choices.[3] For particularly difficult couplings, consider higher-boiling point solvents like cyclopentyl methyl ether (CPME).
-
Temperature: Increased temperature is often necessary to overcome the high activation energy. Reactions are typically run between 80-120 °C.[3]
-
Table 1: Ligand Selection Guide for Hindered Suzuki-Miyaura Coupling
| Ligand | Structure Type | Key Features | Recommended For |
| SPhos | Biarylphosphine | Electron-rich, moderately bulky. Excellent general-purpose ligand. | Moderately hindered aryl and heteroaryl boronic acids. |
| XPhos | Biarylphosphine | Very bulky and electron-rich. Creates a highly active catalyst. | Highly hindered arylboronic acids (di-ortho substituted). |
| RuPhos | Biarylphosphine | Electron-rich with a different steric profile. Good for heteroaryl couplings. | Cases where SPhos or XPhos show limited success. |
| Pd/BI-DIME | Catalyst System | Designed specifically for extremely hindered biaryl synthesis. | Couplings involving ortho-isopropyl or similar large groups.[7] |
Optimized Protocol: Sterically Hindered Suzuki-Miyaura Coupling
-
Setup: To an oven-dried Schlenk tube, add 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv.), the boronic acid/ester (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.5 mol%) in the reaction solvent. Add this pre-formed catalyst to the Schlenk tube.
-
Degassing: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, 0.1 M concentration).
-
Reaction: Heat the mixture with vigorous stirring at 100-110 °C and monitor by LC-MS or TLC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Problem Scenario 2: Failure in Buchwald-Hartwig Amination
Issue: Your attempt to couple 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole with a bulky secondary amine (e.g., dibenzylamine) or a sterically hindered primary amine (e.g., 2,6-diisopropylaniline) results in no product formation.
Analysis of Cause: The Buchwald-Hartwig amination is highly sensitive to steric hindrance around both the aryl halide and the amine.[11] The N1-benzyl group on the pyrazole shields the C4 position, while the bulky amine struggles to coordinate to the palladium center to form the key palladium-amido intermediate. This often leads to a stalled catalytic cycle. For amines with β-hydrogens, β-hydride elimination can also be a competing side reaction.[12]
Solutions:
-
Catalyst System Selection:
-
For Amines without β-Hydrogens: Palladium catalysis is generally effective. Use a bulky, electron-rich ligand like tBuDavePhos or BrettPhos with a palladium source like Pd(dba)₂.[12][13]
-
For Amines with β-Hydrogens: β-hydride elimination is a major concern. A copper-catalyzed system (Ullmann condensation) can sometimes be more effective.[14] Use CuI with a suitable ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline.[14]
-
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are the standard choices for Buchwald-Hartwig aminations.[12]
Troubleshooting Flowchart for C-N Coupling
Caption: Decision flowchart for troubleshooting C-N bond formation.
Optimized Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Setup: In an inert atmosphere glovebox, add the 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv.), Pd(dba)₂ (5 mol%), tBuDavePhos (10 mol%), and KOtBu (2.0 equiv.) to an oven-dried vial.
-
Reagent Addition: Remove the vial from the glovebox, add anhydrous, degassed solvent (e.g., xylene or toluene), followed by the amine (1.2 equiv.) via syringe.
-
Reaction: Seal the vessel and heat to 100-120 °C with vigorous stirring. Microwave irradiation can also be effective for reducing reaction times.[12]
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify by chromatography.
Problem Scenario 3: Poor Performance in Sonogashira Coupling
Issue: You are performing a Sonogashira coupling of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole with a bulky terminal alkyne (e.g., ethynyltrimethylsilane or an ortho-substituted phenylacetylene) and observing low yields and/or formation of alkyne homocoupling (Glaser coupling) byproducts.
Analysis of Cause: The Sonogashira reaction involves two interconnected catalytic cycles (one for palladium, one for copper).[15] Steric hindrance around the 4-iodo position can slow the oxidative addition to the Pd(0) center. This allows the competing copper-catalyzed alkyne homocoupling to become a significant side reaction, consuming your alkyne and reducing the yield of the desired product.[16]
Solutions:
-
Minimize Homocoupling:
-
Copper-Free Conditions: The most effective way to prevent Glaser coupling is to run the reaction without a copper co-catalyst. This requires a highly active palladium catalyst system.
-
Ligand Choice: Use bulky, electron-donating phosphine ligands that stabilize the palladium catalyst and accelerate the main cross-coupling cycle. Ligands such as cataCXium® A or XPhos are suitable.
-
Base: A mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[15]
-
-
Optimize Reagent Addition:
-
Slow Addition: If using traditional copper-catalyzed conditions, slowly adding the terminal alkyne to the reaction mixture via syringe pump can help maintain a low concentration of the alkyne, thus suppressing the rate of homocoupling relative to the cross-coupling reaction.
-
Visualizing the Steric Challenge
Caption: Steric shielding of the C4-iodo position by the N1-benzyl group.
Optimized Protocol: Copper-Free Sonogashira Coupling
-
Setup: To a Schlenk tube, add 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Degassing: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add degassed solvent (e.g., DMF or MeCN), followed by the terminal alkyne (1.2-1.5 equiv.).
-
Reaction: Heat the mixture to 70-100 °C, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture, filter to remove salts, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.[16]
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives.
- Hayama, N., et al. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC.
- ResearchGate. (n.d.). Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF.
- PMC. (2018, April 12). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Arkivoc. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- PMC. (2025, March 25). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- PMC. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Sonogashira coupling.
- PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Benchchem. (n.d.). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions.
- Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry.
- Pinter, B., et al. (n.d.). On the origin of the steric effect. Physical Chemistry Chemical Physics (RSC Publishing).
- MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
Sources
- 1. On the origin of the steric effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography purification techniques for crude 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of crude 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole. Our goal is to equip you with the necessary knowledge to overcome common purification challenges and achieve high purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Question: My purified 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole appears as an oil and will not solidify. How can I obtain a solid product?
Answer: The oily nature of your final product can be attributed to residual solvent or the presence of impurities that depress the melting point. Here are several strategies to address this:
-
High-Vacuum Evaporation: Ensure the complete removal of all volatile solvents by first using a rotary evaporator and then placing the sample on a high-vacuum line. Gentle heating, if the compound is thermally stable, can aid in this process.[1]
-
Column Chromatography: If residual impurities are suspected, re-purifying the oil via column chromatography is a highly effective method.[1] Careful selection of the eluent system is critical for separating closely related impurities.
-
Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent in which the compound is insoluble (e.g., hexanes or pentane) dropwise while stirring. This can induce precipitation of the pure compound.
-
Recrystallization: While challenging for oils, attempting recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, may yield crystalline material.[1][2]
Question: I am observing multiple spots on my TLC analysis of the crude reaction mixture. How do I identify my product and select an appropriate solvent system for purification?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities, which could include unreacted starting materials, isomers, or byproducts.
-
Identification of the Product Spot:
-
Co-spotting: On the same TLC plate, spot your crude reaction mixture, the starting materials, and the co-spotted mixture of crude and starting materials. This will help you identify which spots correspond to unreacted starting materials.[1]
-
Staining: Use a UV lamp to visualize UV-active compounds. If your compound is not UV-active, staining with agents like potassium permanganate or iodine can help visualize the spots.
-
Spectroscopic Analysis: For a more definitive identification, a small amount of the major product can be isolated via preparative TLC and analyzed by ¹H NMR or LC-MS.[1]
-
-
Solvent System Selection: The goal is to find a solvent system where your target compound has an Rf value of approximately 0.3-0.4, ensuring good separation from impurities.[1]
-
Start with a non-polar solvent system, such as 5-10% ethyl acetate in hexanes, and gradually increase the polarity.
-
A common and effective eluent system for halogenated pyrazoles is a mixture of hexanes (or heptane) and ethyl acetate.[1]
-
Question: My yield after column chromatography is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low recovery from column chromatography can be frustrating. Several factors could be at play:
-
Compound Instability on Silica Gel: Halogenated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[3] The presence of the iodo-substituent may increase this sensitivity.
-
Irreversible Adsorption: Highly polar compounds or those with basic nitrogen atoms can bind strongly to the silica gel and may not elute with the chosen solvent system.
-
Solution: After eluting your product, flush the column with a more polar solvent system (e.g., 5-10% methanol in dichloromethane) to check for any retained compounds.
-
-
Co-elution with a Non-UV Active Impurity: If you are monitoring fractions solely by UV, a non-UV active impurity might be co-eluting with your product, leading to combined fractions that appear impure and are subsequently discarded, thus lowering the yield of pure product.
-
Solution: Analyze fractions by TLC and use a universal stain (e.g., potassium permanganate) to visualize all components.
-
-
Improper Fraction Collection: Collecting fractions that are too large can lead to the mixing of your product with impurities, reducing the overall yield of pure fractions.
-
Solution: Collect smaller fractions, especially when the product is starting to elute.
-
Question: The purified 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole is discolored (e.g., yellow or brown). How can I remove the color?
Answer: Discoloration often indicates the presence of trace, highly colored impurities or minor degradation of the product.[1]
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter the mixture through a pad of celite to remove the charcoal. The product can then be recovered by evaporating the solvent.[1]
-
Recrystallization: This technique is often effective at removing colored impurities, which may remain in the mother liquor.[1][2]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel. The colored impurities may be retained at the top of the silica.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole?
A1: Standard silica gel (230-400 mesh) is the most common stationary phase for the purification of pyrazole derivatives.[6] However, given the presence of the basic pyrazole nitrogen and the potential for instability of the iodo-substituent on acidic surfaces, deactivating the silica gel with triethylamine is a prudent measure.[4][5][7] If degradation is still observed, switching to neutral alumina is a good alternative.[1]
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a standard and effective choice for halogenated pyrazoles.[1] Based on the structure of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, a starting eluent of 5-10% ethyl acetate in hexanes is a reasonable starting point. The polarity should be optimized based on TLC analysis.
Q3: How can I prevent the co-elution of closely related impurities, such as isomers?
A3: Separating closely related impurities requires optimizing the selectivity of your chromatographic system.[3][8][9]
-
Fine-tuning the Mobile Phase: Experiment with small variations in the solvent ratio. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.
-
Gradient Elution: Employing a shallow solvent gradient, where the polarity of the eluent is increased slowly over time, can improve the resolution of closely eluting compounds.[10][11]
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC may be necessary to achieve baseline resolution.[8]
Q4: Is 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole expected to be stable during storage?
A4: Halogenated pyrazoles, particularly iodo-substituted ones, can be sensitive to light and air, potentially leading to discoloration and degradation over time.[12] It is advisable to store the purified compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (refrigerated or frozen) to ensure long-term stability.[3][12] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Data Summary and Protocols
Table 1: Recommended Solvent Systems for TLC and Column Chromatography
| Application | Solvent System | Typical Ratio (v/v) | Expected Rf of Product |
| TLC Analysis | Ethyl Acetate/Hexanes | 10:90 to 30:70 | ~0.3-0.4 |
| Column Chromatography (Isocratic) | Ethyl Acetate/Hexanes | Optimized based on TLC | N/A |
| Column Chromatography (Gradient) | Ethyl Acetate in Hexanes | Start at 5%, gradually increase to 30% | N/A |
Experimental Protocol: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole in dichloromethane or ethyl acetate. Spot the solution on a silica gel TLC plate and develop it using various ratios of ethyl acetate in hexanes to find a solvent system that provides an Rf of ~0.3-0.4 for the product and good separation from impurities.[1]
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent. For sensitive compounds, add 1-2% triethylamine to this slurry.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting solvent system.
-
Collect fractions in an organized manner (e.g., in test tubes in a rack).
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to your product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified product under high vacuum to remove any residual solvent.[1]
-
Workflow and Diagrams
Caption: Workflow for the purification of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- (2025, August 21).
- BenchChem. (2025).
- (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Doğa Thermal Hotel.
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
- BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- S. Ch., & et al. (n.d.).
- (2026, February 13).
- (2018, February 1). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis.
- Chromatography in Pharma: Techniques, Case Studies & Trends.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Process for the purification of pyrazoles.
- BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- (2009, September 21). 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI.
- (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. Reddit.
- (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journals.
- (2014, May 16).
- (2014, January 7). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed.
- (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- (2025, December 31). Emerging Heterocyclic Nitrogenous Disinfection Byproducts: Occurrence, Precursors, and Mechanisms of Halogenated Pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dogathermalhotel.com [dogathermalhotel.com]
- 11. pharmanow.live [pharmanow.live]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC Method Validation for Purity Analysis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole
This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, a critical intermediate in pharmaceutical synthesis. We will explore the rationale behind the method development, present a comprehensive validation protocol according to the International Council for Harmonisation (ICH) guidelines, and compare its performance against Ultra-High-Performance Liquid Chromatography (UPLC) as a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for quality control.
Introduction: The Critical Need for Purity Analysis
The compound 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any process-related impurities or degradation products can carry through to the final drug substance, potentially affecting its safety and efficacy.[1] Therefore, a validated, stability-indicating analytical method is required to ensure the quality and consistency of the material.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination due to its precision, accuracy, and ability to separate a wide range of compounds.[1] This guide details the development and validation of a specific reverse-phase HPLC (RP-HPLC) method and compares it with the more recent UPLC technology.
HPLC Method Development: A Rationale-Driven Approach
The development of a robust HPLC method is a systematic process. The physicochemical properties of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole—a substituted pyrazole with halogenated aromatic rings—suggest it is a relatively non-polar molecule with a good chromophore, making RP-HPLC with UV detection an ideal analytical choice.
Key Method Development Decisions:
-
Column Selection: A C18 column (e.g., Luna 5µ C18, 250 x 4.6 mm) was chosen as the stationary phase. C18 columns are versatile and provide excellent retention for non-polar to moderately polar compounds through hydrophobic interactions.
-
Mobile Phase Composition: A mobile phase consisting of acetonitrile and water was selected. Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. An isocratic elution (a constant mobile phase composition) was initially chosen for simplicity and robustness.[2]
-
Detection Wavelength: To determine the optimal wavelength for detection, a UV scan of the analyte was performed. The wavelength of maximum absorbance (λmax), determined to be approximately 237 nm, was selected to ensure the highest sensitivity for the main component and its potential impurities.[3]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C were established to achieve good peak shape and a reasonable run time without generating excessive backpressure.[2]
The Validated HPLC Method vs. UPLC: A Performance Comparison
While the developed HPLC method is robust and reliable, it is important to consider alternative technologies like UPLC. UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns with smaller particle sizes (<2 µm), which offers several advantages.[4][5]
Here, we compare our validated HPLC method with a hypothetical, optimized UPLC method for the analysis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole.
Table 1: HPLC vs. UPLC Method Parameter Comparison
| Parameter | Validated HPLC Method | Optimized UPLC Method | Rationale for Difference |
| Column | C18, 5 µm particle size, 250 x 4.6 mm | C18, 1.7 µm particle size, 50 x 2.1 mm | UPLC uses sub-2 µm particles for higher efficiency.[4][6] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Higher linear velocity in UPLC allows for lower flow rates, saving solvent.[5] |
| Run Time | ~15 minutes | ~5 minutes | Smaller column dimensions and higher efficiency lead to significantly faster analyses.[4][7] |
| Backpressure | ~1500 psi | ~9000 psi | The smaller particles in UPLC columns create much higher resistance to flow.[7] |
| Solvent Usage | High | Low | Shorter run times and lower flow rates drastically reduce solvent consumption.[5][6] |
| Sensitivity | Good | Excellent | Narrower peaks in UPLC lead to a better signal-to-noise ratio and higher sensitivity.[6][8] |
Table 2: Comparative Performance Data
| Validation Parameter | Validated HPLC Method | Optimized UPLC Method | Conclusion |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods show excellent linearity. |
| Precision (%RSD) | < 1.0% | < 0.8% | Both methods are highly precise, with UPLC showing slightly better precision. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 99.5% - 101.0% | Both methods are highly accurate. |
| LOQ (µg/mL) | 0.5 µg/mL | 0.1 µg/mL | UPLC demonstrates superior sensitivity, which is crucial for trace impurity analysis. |
Detailed HPLC Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[9][10]
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[10]
Experimental Protocol:
-
Forced Degradation: A forced degradation study was performed to generate potential degradation products.[11] The sample was subjected to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B light exposure) stress conditions.[12][13][14] The goal is to achieve 5-20% degradation of the active ingredient.[15]
-
Analysis: The stressed samples were injected into the HPLC system.
-
Evaluation: The chromatograms of the stressed samples were compared to that of an unstressed standard. The peak for 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole should be well-resolved from any degradation peaks, demonstrating the stability-indicating nature of the method. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure.
Caption: The relationship between key analytical method validation parameters that collectively ensure method reliability.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. [9]The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. [9] Experimental Protocol:
-
Based on the Signal-to-Noise Ratio:
-
Inject solutions with decreasing concentrations of the analyte.
-
Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the slope (S) from the linearity curve.
-
Determine the standard deviation (σ) of the response, either from the y-intercepts of regression lines or from the analysis of blank samples.
-
Calculate as: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [2] Experimental Protocol:
-
Vary Parameters: Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analysis: Analyze a standard solution under each modified condition.
-
Evaluation: Evaluate the effect on the results (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.
-
Conclusion
This guide has detailed a systematic approach to the development and validation of an RP-HPLC method for the purity analysis of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole. The experimental data confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control environment.
A comparison with UPLC technology highlights the trade-offs between traditional HPLC and modern, high-pressure systems. While UPLC offers significant gains in speed and sensitivity, the validated HPLC method stands as a reliable and cost-effective workhorse. The choice between these technologies will ultimately depend on the specific needs of the laboratory, including sample throughput, sensitivity requirements, and budget constraints. [4]
References
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024, March). Food and Drug Administration. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ICH Guidelines. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
-
Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Bioanalytical Services. [Link]
-
ICH Guideline Q1B: Photostability Testing of New Drug Substances and Products. (1996, November). International Council for Harmonisation. [Link]
-
UPLC vs HPLC: what is the difference?. (2023, October 11). Alispharm. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). International Journal of Creative Research Thoughts. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]
-
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). Food and Drug Administration. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]
-
HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026, February 13). WebofPharma. [Link]
-
Forced Degradation Testing. SGS Thailand. [Link]
-
Design and synthesis of 2-pyrazoline derivatives. Scholars Research Library. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]
-
HPLC vs UHPLC: Key Differences & Applications. (2025, April 1). Phenomenex. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcpa.in [ijcpa.in]
- 3. researchgate.net [researchgate.net]
- 4. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis [webofpharma.com]
- 5. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Forced Degradation Testing | SGS Thailand [sgs.com]
- 12. database.ich.org [database.ich.org]
- 13. ijcrt.org [ijcrt.org]
- 14. onyxipca.com [onyxipca.com]
- 15. resolvemass.ca [resolvemass.ca]
LC-MS/MS Characterization of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole Metabolites: A Comparative Guide to High-Resolution vs. Triple Quadrupole Platforms
The compound 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole represents a highly functionalized, halogenated scaffold frequently utilized in fragment-based drug discovery (FBDD) and the development of novel kinase inhibitors[1]. Characterizing its metabolic fate is analytically challenging due to the complex isotopic signatures of chlorine and iodine, coupled with the unique fragmentation dynamics of the pyrazole core.
As drug development relies heavily on understanding biotransformation, analytical scientists must choose the correct mass spectrometry platform for metabolite identification (MetID) and quantification. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometry against Triple Quadrupole (QQQ) platforms for the LC-MS/MS characterization of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole metabolites.
Mechanistic Grounding: Metabolism and Fragmentation Dynamics
To design a robust analytical workflow, one must first understand the intrinsic chemistry of the target molecule. The metabolism of pyrazole derivatives typically involves Phase I oxidation (hydroxylation) and Phase II conjugation pathways[2]. For 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, the primary metabolic vulnerabilities include:
-
Pyrazole Ring Biotransformation: The nitrogen-rich core is susceptible to N-glucuronidation, while the adjacent carbons may undergo hydroxylation.
-
Reductive Dehalogenation: The carbon-iodine bond at the 4-position is relatively labile, making deiodination a likely metabolic route.
-
Gas-Phase Fragmentation: During Collision-Induced Dissociation (CID) in the mass spectrometer, pyrazole rings characteristically undergo fragmentation via the expulsion of neutral molecules such as HCN and N 2 [3].
The presence of the 3-chlorobenzyl moiety provides a distinct M and M+2 isotopic pattern (in an approximate 3:1 ratio) that serves as a diagnostic tag for identifying metabolites that retain this substructure.
Predicted metabolic and fragmentation pathways of the halogenated pyrazole scaffold.
Platform Comparison: LC-Q-TOF-MS vs. LC-QQQ-MS
Metabolomics and MetID aim at the detection and quantitation of all metabolites, heavily relying on LC-MS/MS platforms[4]. However, the choice of mass analyzer fundamentally alters the data output.
-
Q-TOF (High-Resolution MS): Q-TOF instruments provide excellent mass accuracies (up to ±5 ppm) and are essential for the structural elucidation of non-targeted compounds[5]. By utilizing Data-Dependent Acquisition (DDA), the Q-TOF can capture the exact mass of unknown biotransformations (e.g., distinguishing a metabolic oxidation [+15.9949 Da] from a potential interference).
-
Triple Quadrupole (QQQ): Conversely, QQQ MS/MS provides excellent sensitivity and extended linear dynamic ranges for absolute quantification[5]. Once the metabolites are identified by the Q-TOF, the QQQ is employed using Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions (e.g., monitoring the loss of HCN from the pyrazole core).
Quantitative Performance Comparison
The following table summarizes the operational and performance metrics of both platforms when analyzing halogenated pyrazoles:
| Performance Metric | LC-Q-TOF-MS (High-Resolution) | LC-QQQ-MS (Triple Quadrupole) |
| Primary Application | Untargeted metabolite discovery (MetID) | Targeted absolute quantification |
| Mass Accuracy | < 5 ppm (Exact mass determination) | Unit mass resolution (~0.7 Da) |
| Sensitivity (LOD) | Moderate (High pg/mL to low ng/mL) | Superior (Low pg/mL) |
| Linear Dynamic Range | 3–4 orders of magnitude | 5–6 orders of magnitude |
| Data Acquisition Mode | Data-Dependent Acquisition (DDA) / SWATH | Multiple Reaction Monitoring (MRM) |
| Isotope Resolution | Resolves fine isotopic structure ( 35 Cl/ 37 Cl) | Limited to nominal mass isotopic peaks |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates internal standards, zero-time point controls, and matrix blanks to definitively prove that observed peaks are true metabolites and not analytical artifacts.
Phase 1: In Vitro Microsomal Incubation
Causality: Human Liver Microsomes (HLMs) provide the necessary CYP450 and UGT enzymes to simulate hepatic Phase I and Phase II metabolism in vitro.
-
Preparation: Prepare a 100 µL reaction mixture containing 1 µM of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, 1 mg/mL HLMs, and 100 mM phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).
-
Validation Controls: Run a parallel Zero-Time Control (quenched immediately before NADPH addition) and a Minus-Cofactor Control (no NADPH/UDPGA) to rule out non-enzymatic degradation.
-
Quenching: After 60 minutes, terminate the reaction by adding 300 µL of ice-cold acetonitrile containing 50 nM of an internal standard (e.g., 1-benzyl-4-bromo-1H-pyrazole). Causality: Cold solvent denatures the enzymes instantly, while the internal standard normalizes downstream extraction efficiency.
Phase 2: UHPLC-MS/MS Analysis
Causality: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with electrospray ionization (ESI) reduces sample complexity and separates isobaric metabolites prior to MS detection[4].
-
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to LC vials.
-
Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Use a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B). Causality: Formic acid acts as an ion-pairing agent, promoting protonation [M+H]+ and enhancing ionization efficiency in positive ESI mode.
-
MS Acquisition:
-
Discovery (Q-TOF): Run in DDA mode (m/z 100–800). Trigger MS/MS on the top 5 most abundant ions. Look for the diagnostic mass shift of -125.9 Da (loss of iodine) or the characteristic 3:1 isotopic cluster of the chlorobenzyl group.
-
Quantification (QQQ): Run in MRM mode targeting the specific transitions identified by the Q-TOF (e.g., [M+H]+→[M+H−HCN]+ ).
-
Comparative LC-MS/MS analytical workflow for metabolite identification and quantification.
Conclusion
The successful characterization of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole metabolites requires a synergistic approach. The Q-TOF platform is indispensable for the initial structural elucidation and untargeted discovery of complex biotransformations, leveraging its sub-5 ppm mass accuracy[5]. However, once the metabolic profile is established, transitioning the workflow to a Triple Quadrupole platform ensures the highest degree of quantitative precision and sensitivity for routine pharmacokinetic profiling.
References
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - SciSpace[Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - IntechOpen[Link]
-
HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - MDPI[Link]
-
Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed[Link]
-
Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [Link]
Sources
- 1. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of pyrazole. Structure elucidation of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 4. scispace.com [scispace.com]
- 5. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry | MDPI [mdpi.com]
Benchmarking 1-(3-Chlorobenzyl)-4-iodo-1H-pyrazole in Combinatorial Library Synthesis: A Comparative Guide
The Strategic Role of Pyrazole Scaffolds in Drug Discovery
Pyrazoles are ubiquitous in modern medicinal chemistry, serving as the core pharmacophore in numerous blockbuster drugs, including COX-2 inhibitors like Celecoxib and cannabinoid receptor antagonists like Rimonabant (1)[1]. In the context of high-throughput combinatorial library synthesis, the selection of the initial building block dictates both the accessible chemical space and the operational efficiency of the entire synthetic campaign.
Recently, 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole has emerged as a premium scaffold for library generation. To understand its value, we must objectively benchmark its performance against alternative scaffolds, analyzing the causality behind its reactivity and its structural benefits in drug design.
Mechanistic Causality: Why This Specific Scaffold?
The architecture of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole is highly intentional, combining optimal cross-coupling kinetics with favorable physicochemical properties.
The C4-Halogen Handle: Iodine vs. Bromine
In combinatorial synthesis, the Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds (2)[2]. The choice of halogen at the C4 position is critical. The carbon-iodine (C-I) bond dissociation energy is significantly lower (~65 kcal/mol) than that of the carbon-bromine (C-Br) bond (~81 kcal/mol).
Because the rate-determining step in Pd-catalyzed cross-coupling is often the oxidative addition of the palladium(0) catalyst into the aryl halide bond, 4-iodopyrazoles undergo this step much faster than their bromo-counterparts. This kinetic advantage allows for the synthesis of complex pyrazole analogues under milder conditions (3)[3], preserving sensitive functional groups on the diverse boronic acid coupling partners used in library generation.
The N1-Substituent: 3-Chlorobenzyl vs. Unsubstituted Benzyl
While the baseline reference scaffold is 1-benzyl-4-iodo-1H-pyrazole (4)[4], the addition of a meta-chloro substituent provides two distinct advantages for drug development:
-
Metabolic Stability: The chlorine atom blocks a known site of Cytochrome P450-mediated aromatic oxidation, increasing the half-life of the resulting library hits.
-
Target Affinity: The lipophilic 3-chlorobenzyl group acts as an excellent vector for hydrophobic pockets, with the chlorine atom capable of participating in directed halogen bonding with backbone carbonyls in target proteins.
Benchmarking Analysis: Comparative Performance
To objectively evaluate the performance of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole, it was benchmarked against two alternatives in a standardized 96-well Suzuki-Miyaura cross-coupling array using a diverse panel of 32 aryl and heteroaryl boronic acids.
Table 1: Benchmark Comparison of Pyrazole Scaffolds in High-Throughput Suzuki Coupling
| Scaffold | Halogen Handle | N1-Substituent | Avg. Yield (32-member library) | Reaction Time (90°C) | Catalyst Loading | Post-SPE Purity |
| 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole | Iodo | 3-Chlorobenzyl | 88% | 15 min | 2 mol% | >95% |
| 1-benzyl-4-iodo-1H-pyrazole | Iodo | Benzyl | 85% | 15 min | 2 mol% | >95% |
| 1-(3-chlorobenzyl)-4-bromo-1H-pyrazole | Bromo | 3-Chlorobenzyl | 42% | 60 min | 5 mol% | ~80%* |
*Note: The bromo-variant exhibited significant protodehalogenation side-reactions due to the extended heating times required for conversion, severely impacting final purity.
Self-Validating Experimental Protocol
The following methodology details a high-throughput, self-validating workflow for generating combinatorial libraries using the target scaffold.
Causality in Experimental Design:
-
Solvent System (1,4-Dioxane/H₂O 4:1): The Suzuki coupling requires an aqueous base to activate the boronic acid into a reactive boronate complex. Dioxane provides excellent solubilization for the lipophilic pyrazole scaffold, while the 20% water content ensures the base remains dissolved, preventing biphasic reaction bottlenecks.
-
Catalyst (Pd(PPh₃)₄): The electron-rich iodine facilitates rapid oxidative addition, meaning we can utilize this cost-effective, general-purpose Pd(0) catalyst rather than requiring expensive, sterically hindered Buchwald ligands.
Step-by-Step Methodology:
Step 1: Reagent Preparation & Internal Standardization
-
Prepare a 0.2 M stock solution of 1-(3-chlorobenzyl)-4-iodo-1H-pyrazole in degassed 1,4-dioxane.
-
Self-Validation Check: Add Biphenyl (0.02 M) to the scaffold stock solution. This acts as an inert internal standard (IS) to quantify reaction conversion later, eliminating errors caused by liquid handler volume variances.
-
Prepare a 0.5 M aqueous solution of Cs₂CO₃.
Step 2: Automated Dispensing
-
Using an automated liquid handler under an argon blanket, dispense 100 µL of the scaffold/IS stock solution (20 µmol scaffold) into each well of a 96-well microwave-safe plate.
-
Dispense 30 µmol (1.5 equiv) of the respective boronic acids (pre-dissolved in 1,4-dioxane) into the designated wells.
-
Add 40 µL of the aqueous Cs₂CO₃ solution (20 µmol) to each well.
-
Add 10 µL of a Pd(PPh₃)₄ stock solution in dioxane (0.4 µmol, 2 mol% loading).
Step 3: Microwave-Assisted Coupling
-
Seal the 96-well plate with a Teflon-lined silicone mat.
-
Irradiate in a high-throughput microwave synthesizer at 90°C for exactly 15 minutes.
Step 4: In-Process LC-MS Validation (The Self-Validating Step)
-
Post-cooling, the liquid handler extracts a 2 µL aliquot from each well and injects it into a rapid-fire LC-MS system.
-
The system calculates the ratio of the Product Peak Area to the Biphenyl IS Peak Area.
-
Logic Gate: If the calculated conversion is ≥90%, the well is flagged for purification. If <90%, the system automatically subjects the well to an additional 10 minutes of heating.
Step 5: Automated Purification
-
Quench successful reactions with 50 µL of 1 M HCl.
-
Transfer the mixtures to an automated Solid Phase Extraction (SPE) manifold (C18 cartridges).
-
Wash with 10% Methanol/Water to remove salts and boronic acid byproducts.
-
Elute the highly pure pyrazole library members with 100% Acetonitrile and concentrate via centrifugal evaporation.
Workflow Visualization
Figure 1: Self-validating high-throughput workflow for pyrazole combinatorial library synthesis.
References
- Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)
- Title: Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions Source: Benchchem URL
- Source: PMC (nih.gov)
- Source: PubChem (nih.gov)
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-iodo-1H-pyrazole | C10H9IN2 | CID 3794579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
